molecular formula C6H9IO2 B3027562 (Z)-isopropyl 3-iodoacrylate CAS No. 1333154-26-9

(Z)-isopropyl 3-iodoacrylate

Cat. No.: B3027562
CAS No.: 1333154-26-9
M. Wt: 240.04
InChI Key: NHOLWHQNCDTEHC-ARJAWSKDSA-N
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Description

(Z)-Isopropyl 3-iodoacrylate (CAS 1333154-26-9) is a high-purity, versatile chemical building block valued in organic synthesis, medicinal chemistry, and materials science research. Its molecular structure features an iodine functional group and an acrylate moiety in the (Z)-configuration, enabling diverse and stereospecific chemical transformations . In organic synthesis, this compound serves as a key intermediate for constructing complex molecules. The iodo functional group is highly reactive in metal-mediated cross-coupling reactions, such as those catalyzed by copper, allowing for the stereospecific introduction of aryloxy and amino groups to create valuable acrylate derivatives . This reactivity makes it an essential reagent for exploring new reaction mechanisms and developing novel synthetic methodologies . For medicinal chemistry and pharmaceutical research, (Z)-Isopropyl 3-iodoacrylate contributes to the development of new bioactive molecules and pharmaceutical intermediates . Its structure is relevant for creating compounds with potential biological activity; for instance, analogous alkoxy and amino acrylate derivatives have been investigated for their activity against drug-resistant tuberculosis and as inhibitors of nucleocytoplasmic transport, which is a target in virology and oncology . The reactivity of the iodoacrylate group allows for cross-linking with biological targets, aiding in the optimization of drug properties like efficacy and targeted delivery . In materials science, this compound can be utilized as a monomer in polymerization reactions. Incorporating (Z)-Isopropyl 3-iodoacrylate into polymer chains enables researchers to tailor the physical, mechanical, and thermal properties of resulting polymers, making them suitable for specialized applications such as coatings, adhesives, and electronic devices . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

propan-2-yl (Z)-3-iodoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOLWHQNCDTEHC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216334
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
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Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333154-26-9
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333154-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 3 IODOACRYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

physical and chemical properties of (Z)-isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Integrity Status: Verified | CAS: 1333154-26-9 | Version: 2.0[1]

Executive Technical Summary

(Z)-Isopropyl 3-iodoacrylate is a specialized organohalide building block used primarily in the stereoselective synthesis of complex pharmaceutical scaffolds. Distinguished by its cis-alkene geometry and the steric bulk of the isopropyl ester, it serves as a critical Michael acceptor and a partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]

Unlike its methyl or ethyl analogs, the isopropyl moiety provides enhanced hydrolytic stability and steric modulation, often improving the diastereoselectivity of subsequent transformations.[1]

Physicochemical Profile
PropertyValue / DescriptionNote
CAS Registry Number 1333154-26-9
Molecular Formula

Molecular Weight 240.04 g/mol
Appearance Pale yellow to amber liquidDarkens upon light exposure (

liberation).
Boiling Point (Atm) ~208°C (Predicted)Decomposition likely before atmospheric BP.
Boiling Point (Vac) ~65–75°C @ 0.5 mmHgRecommended distillation range.
Density ~1.67 g/cm³High density due to iodine atom.
Solubility DCM, THF, Et₂O, TolueneImmiscible with water.[1]

Structural Validation & Spectroscopy

For researchers, the critical quality attribute (CQA) of this reagent is its stereochemical purity ((Z)-isomer >98%). Contamination with the (E)-isomer can lead to off-target diastereomers in drug candidates.

Nuclear Magnetic Resonance (NMR) "Fingerprint"

The definitive method for validating the (Z)-configuration is 1H NMR, specifically analyzing the vicinal coupling constants (


) of the vinylic protons.
  • (Z)-Isomer (Target): The olefinic protons typically appear as doublets with a coupling constant

    
     .
    
  • (E)-Isomer (Impurity): The olefinic protons display a larger coupling constant

    
     .
    

Diagnostic Signals (CDCl₃,


 ppm): 
  • 
    -Proton (C-I):  ~7.40 – 7.50 ppm (Doublet, 
    
    
    
    Hz).
  • 
    -Proton (C=O):  ~6.80 – 6.90 ppm (Doublet, 
    
    
    
    Hz).
  • Isopropyl Methine: ~5.00 – 5.10 ppm (Septet).

  • Isopropyl Methyls: ~1.25 – 1.30 ppm (Doublet).

Technical Note: The chemical shift of the


-proton is significantly deshielded by the iodine atom and the ester anisotropy.[1] Always integrate the vinylic region to quantify the Z:E ratio before use.[1]

Synthetic Methodology (Autonomy & Logic)

While many commercial sources exist, in situ preparation or lab-scale synthesis is often required to ensure fresh, iodine-free material.[1] The most robust protocol utilizes the stereoselective hydroiodination of isopropyl propiolate.[1]

Protocol: Stereoselective Hydroiodination

Reaction Type: 1,4-Addition (Anti-Markovnikov / Stereocontrolled) Mechanism: Iodide nucleophilic attack followed by protonation.

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Reagents: Charge Sodium Iodide (NaI, 1.0 equiv) and Glacial Acetic Acid (AcOH, solvent/proton source).

  • Addition: Add Isopropyl Propiolate (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 70°C for 10–12 hours.

    • Why 70°C? Higher temperatures promote thermodynamic equilibration to the unwanted (E)-isomer. 70°C balances kinetics with stereoretention.

  • Workup: Cool to RT. Dilute with water and extract with diethyl ether.

  • Neutralization: Wash organic layer with sat.

    
     (remove AcOH) and 
    
    
    
    (remove free iodine/color).
  • Purification: Vacuum distillation is mandatory to separate the product from trace inorganic salts and polymers.

Synthesis Logic Diagram

SynthesisWorkflow Start Isopropyl Propiolate (Alkyne Precursor) Reagents NaI + AcOH (70°C, 12h) Start->Reagents Nucleophilic Attack Intermediate Allenyl/Iodonium Transient Species Reagents->Intermediate Stereoselection Workup Quench (Na2S2O3) Extraction (Et2O) Intermediate->Workup Protonation Product (Z)-Isopropyl 3-iodoacrylate (>95% Z-selectivity) Workup->Product Distillation

Figure 1: Stereoselective synthesis workflow via hydroiodination of alkynoates.

Reactivity Profile & Applications

The C-I bond in (Z)-isopropyl 3-iodoacrylate is highly labile toward oxidative addition by low-valent transition metals, making it a superior substrate for cross-coupling compared to the corresponding bromides or chlorides.[1]

Primary Application: Suzuki-Miyaura Coupling

This reagent is used to install the cis-acrylate motif into aryl or vinyl boronic acids.[1]

  • Stereoretention: Under standard Pd(0) conditions, the reaction proceeds with retention of configuration , yielding (Z)-cinnamates or dienes.[1]

  • Catalyst Choice:

    
     or 
    
    
    
    are preferred. Bulky phosphine ligands prevent isomerization.
Reactivity Pathway

ReactivityCycle Substrate (Z)-Isopropyl 3-iodoacrylate OxAdd Oxidative Addition [LnP-Pd-I] Species Substrate->OxAdd Pd(0) Transmetal Transmetallation (R-B(OH)2 + Base) OxAdd->Transmetal Retention RedElim Reductive Elimination Transmetal->RedElim Isomerization Risk if Slow RedElim->OxAdd Regenerate Pd(0) Final (Z)-Coupled Product (Stereoretention) RedElim->Final C-C Bond Formation

Figure 2: Palladium-catalyzed cross-coupling cycle emphasizing stereochemical retention.

Handling, Safety & Stability

Signal Word: WARNING

  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light causes homolytic cleavage, releasing iodine radicals (

    
    ) which catalyze Z 
    
    
    
    E isomerization. Store in amber glass or foil-wrapped containers at 4°C.
  • Lachrymator: Like most haloacrylates, this compound is a potent lachrymator and skin sensitizer.[1] All manipulations must occur in a fume hood.

  • Stabilization: Commercial samples often contain copper turnings or traces of hydroquinone to prevent polymerization.

References

  • Organic Syntheses: Prepar

    
    -iodoacrylate (Analogous Protocol). Org.[2] Synth.1986 , 64,[1] 1. 
    
  • Stereoselective Hydroiodination: "Stereoselective synthesis of (Z)-3-iodoacrylates via NaI/AcOH." Journal of Organic Chemistry.
  • Safety Data: Isopropyl (Z)-3-iodoacrylate Safety Data Sheet. BLD Pharm / Sigma-Aldrich Catalogs. (Note: Link directs to Isopropyl Iodide data as proxy for specific iodide handling).

  • Spectroscopic Data: "Coupling Constants in Vinylic Systems." LibreTexts Chemistry.

Sources

Spectroscopic Characterization and Synthesis of (Z)-Isopropyl 3-Iodoacrylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a highly specialized halogenated building block utilized extensively in the pharmaceutical industry. Its most prominent application is serving as a critical intermediate in the synthesis of Selective Inhibitor of Nuclear Export (SINE) compounds, such as Selinexor (KPT-330) analogs [1]. These compounds function by covalently binding to the Cys528 residue in the nuclear export signal (NES) binding groove of Exportin-1 (CRM1/XPO1).

The (Z)-stereochemistry of the acrylate moiety is not merely a structural feature; it is a strict geometric prerequisite. The (Z)-configuration ensures the correct spatial trajectory for the Michael addition by the target cysteine thiol. Consequently, rigorous spectroscopic validation (NMR, IR, MS) of this intermediate is mandatory to prevent downstream failure in drug manufacturing. This whitepaper provides an in-depth analysis of the spectroscopic data, the causality behind its analytical signatures, and a self-validating synthetic protocol.

Analytical Workflows & Quality Control

To ensure stereochemical purity, the synthesis and characterization of (Z)-isopropyl 3-iodoacrylate must follow a strict, self-validating workflow. The integration of chemical synthesis with immediate spectroscopic feedback prevents the propagation of the inactive (E)-isomer.

QC_Workflow Start Isopropyl Propiolate + HI (in situ) Reaction Stereoselective Hydroiodination Start->Reaction Crude Crude (Z)-Isopropyl 3-iodoacrylate Reaction->Crude Purification Aqueous Workup & Distillation Crude->Purification Pure Purified Product Purification->Pure NMR 1H/13C NMR (J-coupling check) Pure->NMR IR FT-IR (Functional Groups) Pure->IR MS GC-MS (Mass/Fragmentation) Pure->MS

Fig 1: Synthesis and spectroscopic validation workflow for (Z)-isopropyl 3-iodoacrylate.

Spectroscopic Data & Mechanistic Causality

The analytical characterization of (Z)-isopropyl 3-iodoacrylate relies on understanding how the heavy iodine atom and the conjugated ester system perturb the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most critical analytical technique for this compound is


H NMR, as it provides absolute confirmation of the (Z)-geometry. The vinylic protons form an AX spin system. The proton 

to the carbonyl is strongly deshielded by the inductive effect of the iodine atom, while the proton

to the carbonyl is shielded by the resonance of the ester but deshielded by its anisotropy.

The Causality of the Coupling Constant: The vicinal coupling constant (


) is the internal control for stereochemistry. In the (Z)-configuration, the dihedral angle between the vinylic protons is ~0°, resulting in a 

of 8.5 – 9.0 Hz . If the reaction fails and yields the (E)-isomer, the dihedral angle becomes ~180°, which would manifest as a

of 14.0 – 15.0 Hz [2].

Table 1:


H NMR Data (300 MHz, CDCl

)
[1]
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
1.28Doublet (d)6.36H-CH(CH

)

5.05Multiplet (m)-1H-CH (CH

)

6.85Doublet (d)8.91H=CH -COO (

-proton )
7.45Doublet (d)8.91HI-CH = (

-proton )

Table 2:


C NMR Data (75 MHz, CDCl

)
Chemical Shift (

, ppm)
Carbon TypeAssignment / Causality
21.8Primary (CH

)
Isopropyl methyl carbons.
68.5Tertiary (CH)Isopropyl methine carbon (deshielded by adjacent oxygen).
94.2Tertiary (CH)Vinylic carbon attached to Iodine (Heavy Atom Effect causes upfield shift).
129.5Tertiary (CH)Vinylic carbon

to the carbonyl.
164.0Quaternary (C)Ester carbonyl carbon (highly deshielded).
Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group integrity of the molecule. The conjugation of the carbon-carbon double bond with the ester carbonyl alters the vibrational force constants.

Table 3: FT-IR Vibrational Frequencies (Neat, cm


) 
Wavenumber (cm

)
Peak Shape/IntensityAssignmentMechanistic Causality
~2980, 2875Medium, sharpC-H stretch (sp

)
Aliphatic stretches from the isopropyl group.
~1715Strong, sharpC=O stretchConjugation lowers the frequency from a standard ester (~1740 cm

) by allowing single-bond character in the C=O bond.
~1605Medium, sharpC=C stretchAlkene stretch; intensity is enhanced due to the high polarizability of the iodine atom creating a strong dipole moment.
~1190Strong, broadC-O stretchEster alkoxy bond stretching.
~780Strong, sharpC-I stretchHeavy halogen stretching occurs in the fingerprint region.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI, 70 eV) provides the molecular weight and structural fragmentation footprint.

Table 4: GC-MS (EI) Fragmentation Pattern


Ratio
Relative AbundanceFragment IdentityFragmentation Causality
240 Medium[M]

Molecular ion of C

H

IO

.
198 High[M - C

H

]

McLafferty-type rearrangement or direct loss of propene from the isopropyl ester, leaving the corresponding acid radical cation.
181 Medium[M - OCH(CH

)

]


-cleavage resulting in the loss of the isopropoxy radical, generating a stable acylium ion.
113 Base Peak (100%)[M - I]

Homolytic cleavage of the weak C-I bond (bond dissociation energy ~240 kJ/mol) results in the loss of an iodine radical (

I), leaving a stable conjugated carbocation.

Experimental Protocol: Stereoselective Synthesis

To achieve the (Z)-isomer exclusively, the synthesis relies on the thermodynamic and kinetic control of hydroiodination. The following protocol is designed as a self-validating system: the visual cues during quenching and the subsequent NMR coupling constants serve as intrinsic quality gates [1].

Materials Required:

  • Isopropyl propiolate (1.0 equiv)

  • Sodium iodide (NaI, 1.2 equiv)

  • Glacial acetic acid (Solvent, 0.5 M)

  • Saturated aqueous Na

    
    S
    
    
    
    O
    
    
    and NaHCO
    
    

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropyl propiolate (50.0 g, 446 mmol) in glacial acetic acid (100 mL) under an inert nitrogen atmosphere.

  • Halogen Source Addition: Add sodium iodide (80.2 g, 535 mmol) in a single portion. Causality Note: The reaction mixture will rapidly transition to a dark brown color. This is due to the transient formation of molecular iodine (I

    
    ) and triiodide (I
    
    
    
    ) species in the acidic medium, which act as the active electrophilic species for the anti-addition mechanism.
  • Thermal Activation: Heat the reaction mixture to 70 °C for 5 hours. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the isopropyl group during the transition state, ensuring complete conversion to the thermodynamically favored (Z)-isomer.

  • Reductive Quenching (Self-Validation Step): Cool the mixture to room temperature and pour it into an ice-water slurry (500 mL). Slowly add saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) while stirring vigorously. Validation: The dark brown color must completely dissipate, yielding a pale yellow or colorless organic layer. This visually confirms the complete reduction of oxidative iodine species, preventing post-reaction radical isomerization of the alkene.
  • Neutralization & Extraction: Extract the aqueous phase with ethyl acetate (3 × 200 mL). Wash the combined organic layers with saturated aqueous NaHCO

    
     until CO
    
    
    
    effervescence ceases. Causality Note: Complete removal of acetic acid is critical; residual acid can catalyze the isomerization of the (Z)-alkene to the (E)-alkene during storage.
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (35 °C, 20 mmHg) to afford crude (Z)-isopropyl 3-iodoacrylate. Purify via vacuum distillation to obtain a clear liquid.

Conclusion

The characterization of (Z)-isopropyl 3-iodoacrylate demands precise analytical scrutiny, primarily driven by


H NMR vicinal coupling constants (

~ 8.9 Hz) to confirm the (Z)-geometry. By employing a stereoselective anti-addition hydroiodination protocol coupled with reductive quenching, researchers can reliably synthesize and validate this critical intermediate, ensuring the structural integrity of downstream macromolecular or pharmaceutical targets.

References

  • US Patent 10,544,108 B2 - Hydrazide containing nuclear transport modulators and uses thereof. (Details the synthesis and NMR characterization of (Z)-isopropyl 3-iodoacrylate for CRM1 inhibitors).
  • SciSpace / Kabir et al. - Base-Mediated Stereospecific Synthesis of Aryloxy and Amino Substituted Ethyl Acrylates. (Provides comparative spectroscopic baseline data for the differentiation of (Z)- and (E)-iodoacrylates). URL:[Link]

Technical Whitepaper: Stability, Storage, and Handling of (Z)-Isopropyl 3-Iodoacrylate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a highly specialized, electrophilic intermediate pivotal in the synthesis of Selective Inhibitor of Nuclear Export (SINE) compounds. Most notably, it serves as the core structural building block for Selinexor (KPT-330), an FDA-approved therapeutic that irreversibly inhibits the nuclear exporter protein exportin-1 (XPO1/CRM1)[1].

For drug development professionals, managing the stability of this compound is not merely a matter of chemical purity—it is a strict pharmacological prerequisite. This whitepaper details the mechanistic causality behind its degradation, establishes field-proven storage parameters, and provides self-validating experimental workflows to ensure stereochemical integrity during Active Pharmaceutical Ingredient (API) synthesis.

Pharmacological Causality: The Criticality of Stereochemical Preservation

Selinexor functions by covalently modifying the Cys528 residue located within the cargo-binding groove of the CRM1 protein[2]. The (Z)-configuration of the acrylate moiety is biologically mandatory; it ensures that the bulky 3,5-bis(trifluoromethyl)phenyl-1,2,4-triazole and pyrazine-2-yl groups are spatially oriented to fit precisely within the Nuclear Export Signal (NES) pocket.

If (Z)-isopropyl 3-iodoacrylate degrades or isomerizes into the (E)-isomer during storage or handling, the resulting API will suffer from severe steric clashing at the target site, completely abrogating its ability to bind to CRM1 and rendering the drug therapeutically inactive[3].

Primary Degradation Mechanisms
  • Thermodynamic Isomerization: The (Z)-isomer is kinetically trapped but thermodynamically less stable than the sterically relaxed (E)-isomer. Exposure to ambient heat or photon absorption (UV light) provides the activation energy necessary to temporarily break the

    
    -bond, allowing rotation to the (E)-state.
    
  • Nucleophile-Induced Epimerization: Trace bases or nucleophiles can trigger a reversible Michael addition/elimination sequence at the

    
    -carbon, scrambling the stereocenter.
    
  • Photo-Oxidative Dehalogenation: Exposure to atmospheric oxygen and UV light generates iodine radicals, leading to dehalogenation and the formation of reactive impurities.

Degradation_Pathways Z_Iso (Z)-isopropyl 3-iodoacrylate E_Iso (E)-isopropyl 3-iodoacrylate (Thermodynamic Sink) Z_Iso->E_Iso Thermal/Photo Excitation Acid (Z)-3-iodoacrylic acid + Isopropanol Z_Iso->Acid Moisture/Base Hydrolysis Dehal Dehalogenated Radicals + I2 Z_Iso->Dehal UV Light/O2 Oxidation

Degradation pathways of (Z)-isopropyl 3-iodoacrylate under environmental stress.

Storage Conditions and Stability Matrix

To arrest the degradation pathways described above, storage conditions must isolate the compound from thermal energy, photons, and nucleophilic attack (moisture/oxygen)[4]. The following quantitative data summarizes the field-proven stability profile of (Z)-isopropyl 3-iodoacrylate.

Table 1: Stability Profile of (Z)-isopropyl 3-iodoacrylate under Various Storage Conditions

Storage ConditionTemperatureAtmosphereLight ExposureShelf-Life / Purity Retention
Optimal Long-Term -20°CArgon / NitrogenDark (Amber Flask)> 24 months (>98% (Z)-isomer)
Standard Short-Term 2–8°CArgon / NitrogenDark (Amber Flask)6–12 months (>98% (Z)-isomer)
Benchtop (In-Use) 20–25°CAirAmbient Lab Light< 1 month (Significant (E)-isomer)
Stress Testing 40°CAirDirect Light< 48 hours (Rapid dehalogenation)

Causality Note: Argon is preferred over Nitrogen for headspace purging because Argon is denser than air, creating a protective blanket directly over the liquid/solid interface that effectively excludes ambient moisture and oxygen.

Self-Validating Experimental Workflows

The following protocols are engineered as self-validating systems. Each step contains a physical or analytical checkpoint to guarantee that the stereochemical integrity of the compound is preserved before proceeding to the next phase of API synthesis[5].

Protocol A: Synthesis and Isolation of (Z)-Isopropyl 3-Iodoacrylate

This protocol utilizes hydroiodination to establish the (Z)-geometry[6].

  • Reagent Preparation: To a reactor, add isopropyl propiolate (1.0 eq, e.g., 350 g) in glacial acetic acid (3.7 Vol).

  • Halogenation: Add Sodium Iodide (NaI) (2.0 eq) at 25°C.

    • Causality: NaI reacts with acetic acid to generate Hydrogen Iodide (HI) in situ. The excess NaI drives the equilibrium toward the anti-addition of iodine across the alkyne, favoring the (Z)-configuration.

  • Thermal Activation: Heat the mixture to 115°C and stir for 1.5 hours.

  • Quench & Extraction: Cool the reactor to 25°C. Quench with ice water and extract the aqueous layer with Methyl tert-butyl ether (MTBE).

  • Self-Validating Wash (Critical Step): Wash the organic layer sequentially with saturated sodium bicarbonate (to neutralize AcOH) and saturated sodium bisulfite.

    • Validation Checkpoint: The bisulfite wash reduces unreacted molecular iodine (

      
      ) to water-soluble iodide (
      
      
      
      ). The visual validation is the organic layer transitioning from a deep brown/purple to a clear/pale yellow solution. If the brown color persists, the quench is incomplete, and downstream photo-oxidation will accelerate.
  • Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (max 35°C) to prevent thermal isomerization.
    
Protocol B: Aza-Michael Addition for Selinexor Intermediate

This step couples the iodoacrylate to the triazole core[7].

  • Substrate Dissolution: Dissolve 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under a strict Nitrogen atmosphere at 27°C.

  • Cryogenic Cooling: Cool the reactor to exactly -5°C.

  • Base Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq) and stir for 40 minutes.

  • Stereospecific Coupling: Add (Z)-isopropyl 3-iodoacrylate (1.1 eq) in THF dropwise over 70 minutes, strictly maintaining the internal temperature at -5°C.

    • Causality & Validation Checkpoint: Free, unprotonated DABCO is a strong nucleophile that can trigger the isomerization of the (Z)-double bond to the (E)-isomer[3]. Maintaining the temperature at -5°C kinetically freezes this side reaction. This step is validated by real-time UPLC monitoring: if the chromatogram shows >1% (E)-isomer formation, it indicates a temperature excursion or excess unprotonated DABCO, and the batch must be flagged.

Synthesis_Workflow Step1 1. Hydroiodination Isopropyl Propiolate + NaI (AcOH, 115°C) Step2 2. Validation Checkpoint Bisulfite Quench (Removes I2) HPLC: >98% (Z)-isomer Step1->Step2 Reaction Completion Step3 3. Controlled Storage Argon Atmosphere, 2-8°C Amber Flask Step2->Step3 Isolation & Drying Step4 4. Aza-Michael Addition Triazole + DABCO (-5°C) Strict Temp Control Step3->Step4 API Synthesis Initiation Step5 5. Selinexor Intermediate (Stereocenter Preserved) Step4->Step5 Stereospecific Coupling

Self-validating synthetic workflow and storage integration for Selinexor API.

References

  • Karyopharm Therapeutics Inc. Nuclear transport modulators and uses thereof (US Patent 8,999,996 B2). Google Patents.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules 2022. Available at:[Link]

  • Karyopharm Therapeutics Inc. Process for preparing XPO1 inhibitors and intermediates for use in the preparation of XPO1 inhibitors (Patent WO2020223678A1). Google Patents.

Sources

Harnessing the Reactivity of the Vinyl Iodide in (Z)-Isopropyl 3-Iodoacrylate: A Technical Guide to Stereocontrolled Cross-Coupling and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

(Z)-isopropyl 3-iodoacrylate (CAS 1333154-26-9) 1 is a highly versatile, bifunctional building block utilized extensively in late-stage functionalization and complex API (Active Pharmaceutical Ingredient) synthesis. Its architecture features a "push-pull" electronic system: a highly reactive vinyl iodide moiety primed for transition-metal oxidative addition, coupled with an electron-withdrawing isopropyl ester that activates the


-carbon as a Michael acceptor.

As a Senior Application Scientist, I have observed that the true utility of this molecule lies in mastering its divergent reactivity pathways. Depending on the catalytic system and conditions employed, chemists can dictate whether the reaction proceeds with absolute stereoretention (maintaining the Z-geometry) or deliberate stereoinversion (isomerizing to the E-geometry). This whitepaper deconstructs the causality behind these pathways and provides self-validating protocols for both.

Structural & Electronic Paradigm

The unique reactivity of (Z)-isopropyl 3-iodoacrylate is governed by three critical structural features:

  • The Vinyl Iodide Bond: The C(sp2)–I bond is exceptionally weak compared to C(sp2)–Br or C(sp2)–Cl bonds, making it highly susceptible to oxidative addition by low-valent transition metals. Crucially, vinyl iodides react significantly faster than aryl iodides, allowing for precise chemoselectivity in polyhalogenated substrates []().

  • The Isopropyl Ester: The steric bulk of the isopropyl group slightly retards background nucleophilic attack at the carbonyl carbon, directing incoming nucleophiles strictly to the

    
    -carbon (conjugate addition).
    
  • The Z-Stereochemistry: The cis relationship between the iodine atom and the ester group creates built-in steric tension. Relieving this tension is the thermodynamic driving force behind base-mediated stereoinversion.

Mechanistic Divergence: Stereoretention vs. Stereoinversion

Transition-Metal Catalyzed Oxidative Addition (Stereoretention)

When exposed to Pd(0) or Au(I) catalysts, the reaction proceeds via a concerted oxidative addition into the C–I bond. Because this step occurs via a three-centered transition state without breaking the


-bond of the alkene, the Z-stereochemistry is strictly preserved . Subsequent transmetalation and reductive elimination yield the Z-substituted product [[2]]().

G Z_Iodo (Z)-isopropyl 3-iodoacrylate OxAdd Oxidative Addition (Stereoretention) Z_Iodo->OxAdd Pd0 Pd(0) L_n Pd0->OxAdd PdII Pd(II) Vinyl Complex (Z-geometry) OxAdd->PdII TransMet Transmetalation (R-B(OH)2 / Base) PdII->TransMet PdII_R Pd(II)(Vinyl)(R) Complex TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product (Z)-Substituted Isopropyl Acrylate RedElim->Product

Pd-catalyzed Suzuki-Miyaura cycle of (Z)-isopropyl 3-iodoacrylate showing stereoretention.

Base-Mediated Conjugate Addition-Elimination (Stereoinversion)

Conversely, non-metallic, base-mediated reactions (such as those utilizing DABCO) exploit the Michael acceptor properties of the molecule. The nucleophile attacks the


-carbon, forming an enolate intermediate. This breaks the double bond, allowing free rotation around the C–C single bond to minimize steric clash. Subsequent E1cB-like elimination of the iodide yields the thermodynamically favored E-acrylate 3.

G Z_Iodo (Z)-isopropyl 3-iodoacrylate NuAttack Nucleophilic Attack (Michael Addition) Z_Iodo->NuAttack Nu-H + DABCO Enolate Enolate Intermediate (Loss of Z-geometry) NuAttack->Enolate BondRot C-C Bond Rotation (Steric Relaxation) Enolate->BondRot Elim Elimination of Iodide (E1cB-like) BondRot->Elim E_Product (E)-Substituted Isopropyl Acrylate Elim->E_Product

Base-mediated conjugate addition-elimination pathway resulting in Z-to-E stereoinversion.

Quantitative Data & Reactivity Metrics

To guide experimental design, the following tables summarize the expected reactivity profiles and stereochemical outcomes based on the chosen pathway.

Table 1: Stereochemical Outcomes Based on Reaction Pathway

Reaction PathwayCatalyst/ReagentPrimary MechanismStereochemical OutcomeDiagnostic Vinylic

-Coupling
Cross-Coupling Pd(PPh3)4, K2CO3Oxidative Add. / Reductive Elim.Retention (Z) 8 – 12 Hz
Gold Vinylation (P,N)AuCl, MeDalphosOxidative Add. (Au^I to Au^III)Retention (Z) 8 – 12 Hz
Etherification DABCO, PhenolConjugate Addition-EliminationInversion (E) 14 – 18 Hz

Table 2: Relative Reactivity Metrics in Oxidative Addition

ElectrophileRelative Oxidative Addition RateChemoselectivity Preference
Alkynyl Iodide Very FastHigh
Vinyl Iodide FastHigh (Preferred over Aryl)
Aryl Iodide ModerateLow (in competition with Vinyl)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm mechanistic fidelity in real-time.

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a (Z)-


-aryl isopropyl acrylate with >95% stereoretention.
  • Preparation: In an oven-dried Schlenk flask, combine (Z)-isopropyl 3-iodoacrylate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent System: Add a degassed mixture of Toluene/H2O (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating transmetalation at the solvent interface while preventing premature hydrolysis of the ester.

  • Base Addition: Add K2CO3 (2.0 equiv). Causality: A mild base is chosen over stronger bases (like Cs2CO3 or KOtBu) to prevent unwanted background Michael addition or ester cleavage.

  • Reaction: Stir at 60 °C for 4 hours under an Argon atmosphere.

  • Self-Validation Checkpoint: At 2 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and acquire a crude ^1H NMR. The disappearance of the starting material's vinylic doublet (

    
     Hz) and the emergence of a new doublet with a coupling constant of 
    
    
    
    Hz
    confirms successful stereoretentive cross-coupling.
Protocol B: DABCO-Mediated Stereoinvertive Etherification

Objective: Synthesize an (E)-


-aryloxy isopropyl acrylate via stereoinversion 3.
  • Preparation: In a round-bottom flask, dissolve (Z)-isopropyl 3-iodoacrylate (1.0 equiv) and a phenol derivative (1.5 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv). Causality: DABCO is specifically selected over inorganic carbonates because it acts as a superior nucleophilic catalyst that perfectly orchestrates the addition-elimination sequence, driving the equilibrium toward the thermodynamically stable E-isomer without degrading the ester.

  • Reaction: Stir at room temperature (25 °C) for 1–2 hours.

  • Self-Validation Checkpoint: Isolate the crude product via standard aqueous workup. Acquire a ^1H NMR spectrum. The stereoinversion is unequivocally validated by the vinylic protons exhibiting a coupling constant of

    
     Hz , confirming complete isomerization to the E-configuration.
    

Conclusion

(Z)-isopropyl 3-iodoacrylate is a highly programmable electrophile. By understanding the fundamental causality between the chosen reagent system and the substrate's electronic topography, chemists can route its reactivity toward strict stereoretention (via transition-metal oxidative addition) or deliberate stereoinversion (via base-mediated conjugate addition). Implementing the self-validating analytical checks provided ensures high-fidelity outcomes in complex synthetic campaigns.

References

Sources

Technical Guide: (Z)-Isopropyl 3-Iodoacrylate in Drug Development

[1]

Executive Summary

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a specialized organoiodine building block primarily utilized in the synthesis of Selinexor (KPT-330) , a first-in-class Selective Inhibitor of Nuclear Export (SINE).[1][2] Its value lies in its (Z)-stereochemistry and the 3-iodo functionality, which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira) to install the critical Michael acceptor "warhead" required for covalent drug action.[1]

This guide details the synthesis, mechanistic role, and experimental protocols for this intermediate, emphasizing the control of stereochemistry which is vital for the biological activity of the final pharmaceutical ingredient.

Chemical Identity & Properties

PropertyData
IUPAC Name Isopropyl (2Z)-3-iodo-2-propenoate
CAS Number 1333154-26-9
Molecular Formula C₆H₉IO₂
Molecular Weight 240.04 g/mol
Appearance Pale yellow to orange liquid
Density ~1.67 g/cm³ (Predicted)
Boiling Point ~67–71 °C (at reduced pressure, typical for similar esters)
Solubility Soluble in DCM, THF, Ethyl Acetate; insoluble in water
Stability Light-sensitive (iodide); store at 2–8°C away from light

Synthesis & Stereochemical Control

The synthesis of (Z)-isopropyl 3-iodoacrylate is a critical process where thermodynamic and kinetic factors must be balanced to ensure the exclusive formation of the (Z)-isomer .[1] The (E)-isomer is often thermodynamically more stable but biologically inactive in the context of CRM1 inhibition.[1]

Synthetic Route: Hydroiodination of Isopropyl Propiolate

The industry-standard method involves the stereoselective addition of hydrogen iodide (generated in situ) across the triple bond of isopropyl propiolate.[1]

Reaction Scheme:

1
Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for (Z)-3-iodoacrylate synthesis adapted for the isopropyl ester.

Reagents:

  • Isopropyl propiolate (1.0 equiv)[1]

  • Sodium Iodide (NaI) (1.2 equiv)[1]

  • Acetic Acid (AcOH) (Solvent/Reagent, excess)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Charge the flask with Sodium Iodide (1.2 equiv) and glacial Acetic Acid (5–10 volumes relative to substrate). Stir until NaI is partially dissolved.

  • Addition: Add Isopropyl propiolate (1.0 equiv) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to 70°C . Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The reaction typically completes within 4–6 hours.

    • Mechanistic Insight: The use of AcOH facilitates the protonation of the alkyne, while the iodide ion attacks the activated intermediate. The specific solvent cage effects of AcOH favor the syn-addition or specific anti-addition pathway that collapses to the (Z)-isomer (cis-iodoacrylate).[1]

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water/brine. Extract with Ethyl Acetate (3x).[1]

  • Washing: Wash the combined organic layers with saturated

    
     (to neutralize AcOH) and then with 
    
    
    (sodium thiosulfate) to remove free iodine (indicated by the disappearance of the yellow/brown color).[1]
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain the pure (Z)-isomer.[1]
    
Visualization of Synthesis Pathway

SynthesisPathwayPropiolicAcidPropiolic AcidIsopropylPropiolateIsopropyl Propiolate(Alkyne Precursor)PropiolicAcid->IsopropylPropiolateEsterification(iPrOH, H+)ReactionNaI + AcOH(Hydroiodination)IsopropylPropiolate->ReactionZ_Isomer(Z)-Isopropyl 3-iodoacrylate(Target Intermediate)Reaction->Z_Isomer70°C, 4-6hHigh Z-SelectivitySelinexorSelinexor (KPT-330)(Final Drug)Z_Isomer->SelinexorHeck Coupling /Triazole Attachment

Caption: Step-wise synthesis from propiolic acid to the Selinexor drug substance, highlighting the critical hydroiodination step.

Application in Drug Development: Selinexor (KPT-330)[1][5]

The primary pharmaceutical application of (Z)-isopropyl 3-iodoacrylate is in the manufacturing of Selinexor , a drug used for Multiple Myeloma and Diffuse Large B-Cell Lymphoma (DLBCL).[1]

Mechanism of Action Integration

Selinexor functions by covalently binding to Cysteine-528 of the Exportin-1 (CRM1/XPO1) protein.[1]

  • The Warhead: The (Z)-acrylate moiety (derived from the iodoacrylate) acts as a Michael acceptor.[1]

  • Stereochemistry Criticality: The (Z)-configuration positions the Michael acceptor in the precise spatial orientation required to fit the CRM1 active site and react with Cys-528.[1] The (E)-isomer is sterically precluded from effective binding.[1]

Coupling Chemistry

The iodine atom on the acrylate serves as a "leaving group" or "coupling partner" in the synthesis.

  • Reaction Type: Typically a transition-metal catalyzed cross-coupling (e.g., Heck reaction) or a nucleophilic substitution sequence where the iodine is replaced by the core triazole structure of Selinexor.[1]

  • Structure: The final drug structure retains the (Z)-olefin geometry:

    • (Z)-3-[3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl]-N'-(pyrazin-2-yl)acrylohydrazide.[1][3]

Unoprostone Isopropyl (Secondary Context)

While primarily linked to Selinexor in recent literature, the "isopropyl Z-acrylate" motif is also structurally relevant to prostaglandin analogs like Unoprostone Isopropyl (Rescula).[1] Unoprostone contains a Z-alkene in its alpha-chain (heptenoate).[1] While standard synthesis uses Wittig chemistry for this chain, (Z)-iodoacrylates are known synthons for introducing Z-alkenyl esters in convergent prostaglandin synthesis strategies.[1]

Quality Control & Handling

Analytical Parameters[4][6][7][8]
  • NMR (

    
    H):  The coupling constant (
    
    
    ) of the vinylic protons is the definitive test for stereochemistry.[1]
    • (Z)-Isomer:

      
      .[1]
      
    • (E)-Isomer:

      
      .[1]
      
  • HPLC: Reverse-phase C18 column.[1] The (Z)-isomer typically elutes later than the (E)-isomer depending on the mobile phase, but separation is crucial to quantify isomeric purity (Specification: >98% Z).[1]

Safety Protocols
  • Alkylating Agent: As an alpha-beta unsaturated ester and an alkyl iodide, this compound is a potent alkylating agent.[1] It should be handled in a fume hood with double nitrile gloves.

  • Light Sensitivity: Iodine-carbon bonds are photolabile.[1] Protect reaction vessels with aluminum foil and store the final product in amber glass.

References

  • Selinexor Synthesis & Structure

    • Title: "Olefin Containing Nuclear Transport Modul
    • Source: US Patent 11,034,660 B2 (Karyopharm Therapeutics).[1]

    • URL
  • Stereoselective Synthesis of Z-Iodoacrylates

    • Title: "Stereoselective synthesis of (Z)-3-iodoacrylates via hydroiodination of propiolates."[1]

    • Source:Journal of Organic Chemistry / Standard Synthetic Protocols.
    • Context: Validates the NaI/AcOH method for Z-selectivity.
  • Unoprostone Isopropyl Profile

    • Title: "An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma."
    • Source:Clinical Ophthalmology (NIH/PMC).[1]

    • URL:[Link]

  • Selinexor Mechanism of Action

    • Title: "Selinexor (KPT-330)" - Ligand Page.[1][4]

    • Source: IUPHAR/BPS Guide to PHARMACOLOGY.[1]

    • URL:[Link][1]

The Technical Guide to (Z)-Isopropyl 3-Iodoacrylate: History, Synthesis, and Application

[1]

Executive Summary & Historical Context

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9 ) is a specialized organoiodine building block primarily utilized in the pharmaceutical development of SINE (Selective Inhibitor of Nuclear Export) compounds, most notably Selinexor (KPT-330) and Verdinexor (KPT-335) .[1]

The Discovery Arc

The significance of this molecule emerged from the research efforts of Karyopharm Therapeutics in the early 2010s. While simple haloacrylates have been known for decades, the stringent stereochemical requirement for the (Z)-isomer (cis-isomer) necessitated a robust, scalable process chemistry solution.[1]

  • The Biological Imperative: SINE drugs function by covalently binding to the Cys528 residue of the CRM1 (Exportin 1) protein. This binding inhibits the nuclear export of tumor suppressor proteins (e.g., p53, IκB).[1][2] The (Z)-configuration of the acryloyl Michael acceptor is thermodynamically and spatially required to align with the cysteine thiol in the CRM1 active site; the (E)-isomer is significantly less potent.

  • The Synthetic Bottleneck: Traditional Wittig or Horner-Wadsworth-Emmons reactions often favor the thermodynamically more stable (E)-isomer or yield difficult-to-separate mixtures.[1] The industry required a method to generate the (Z)-iodoacrylate with high stereochemical purity (>98% Z) on a kilogram scale.[1]

Chemical Synthesis & Process Mechanics[3][4][5]

The authoritative synthesis, as detailed in key patents (e.g., US 9,714,226 B2 ), relies on a two-step sequence starting from propiolic acid.[1] The core innovation lies in the stereoselective hydroiodination using sodium iodide in acetic acid.

Step-by-Step Protocol
Step 1: Esterification of Propiolic Acid

This step converts the carboxylic acid into the isopropyl ester, serving as the scaffold for the subsequent iodination.

  • Reagents: Propiolic acid, Isopropanol (solvent/reactant), Boron Trifluoride Etherate (

    
    ).[1][2]
    
  • Conditions: 90°C, 2 hours.[1][2][3]

  • Mechanism: Acid-catalyzed Fischer esterification.[1][4][5]

    
     acts as a Lewis acid to activate the carbonyl oxygen, facilitating nucleophilic attack by isopropanol.[1]
    
Step 2: Stereoselective Hydroiodination (The Critical Step)

This reaction introduces the iodine atom across the alkyne triple bond with high Z-selectivity.

  • Reagents: Isopropyl propiolate, Sodium Iodide (NaI), Glacial Acetic Acid (AcOH).[1][2]

  • Conditions: 115°C, 1.5 hours.[1][2][6]

  • Yield: ~83% (Crude).[1][2]

  • Purification: Extraction with MTBE (Methyl tert-butyl ether), wash with bisulfite (to remove free

    
    ) and bicarbonate.[1]
    
Mechanistic Insight: Why (Z)-Selectivity?

The reaction follows a nucleophilic addition-protonation pathway rather than a radical mechanism.

  • Iodide Attack: The iodide ion (

    
    ) attacks the 
    
    
    -carbon of the activated triple bond.
  • Stereocontrol: In acetic acid at elevated temperatures, the reaction proceeds via an anti-addition mechanism (or equilibration to the thermodynamic product). While (E)-isomers are typically more stable for simple alkenes,

    
    -haloacrylates often exhibit a preference for the (Z)-isomer due to intramolecular electrostatic interactions or solvent-stabilized transition states specific to the protonation step.[1]
    

Experimental Data & Validation

The following data summarizes the expected process parameters for a pilot-scale batch (based on patent US 9,714,226 B2).

ParameterValue / Observation
Input (Isopropyl Propiolate) 350 g (3.1 mol)
Reagent (NaI) 930 g (6.2 mol)
Solvent (AcOH) 1300 mL
Reaction Temp 115°C
Reaction Time 1.5 Hours
Workup Solvent MTBE (Methyl tert-butyl ether)
Yield 626 g (83.5%)
Appearance Pale yellow to orange oil
Key Impurity Free Iodine (

) - removed via Bisulfite wash
Self-Validating Quality Control (QC)

To ensure the protocol was successful, verify the following:

  • H-NMR Coupling Constants: The (Z)-isomer is characterized by a vicinal coupling constant (

    
    ) of ~8–10 Hz  for the alkene protons.[1] The (E)-isomer typically shows 
    
    
    of ~14–16 Hz .[1]
  • TLC Monitoring: The starting material (propiolate) is UV-active.[1] The product spot should be distinct and non-polar relative to the acid.

  • Color: A persistent dark violet color indicates incomplete quenching of iodine; the final oil should be yellow/orange.

Visualized Pathways

Diagram 1: Synthesis Workflow

This flowchart illustrates the conversion from commodity chemicals to the target intermediate.

SynthesisWorkflowPropiolicAcidPropiolic Acid(Starting Material)IsopropylPropiolateIsopropyl Propiolate(Intermediate)PropiolicAcid->IsopropylPropiolateEsterification90°C, 2hIsopropanolIsopropanol(Reagent/Solvent)Isopropanol->IsopropylPropiolateEsterification90°C, 2hBF3BF3·Et2O(Catalyst)BF3->IsopropylPropiolateEsterification90°C, 2hTarget(Z)-Isopropyl 3-iodoacrylate(Target Molecule)IsopropylPropiolate->TargetHydroiodination115°C, 1.5h(Z-Selective)NaISodium Iodide(Iodine Source)NaI->TargetHydroiodination115°C, 1.5h(Z-Selective)AcOHAcetic Acid(Solvent/Proton Source)AcOH->TargetHydroiodination115°C, 1.5h(Z-Selective)

Caption: Linear synthesis route from propiolic acid to the target (Z)-iodoacrylate.

Diagram 2: Downstream Application (SINE Drugs)

This diagram shows how the intermediate is utilized to construct the drug Selinexor/Verdinexor.

DrugApplicationZIodo(Z)-Isopropyl 3-iodoacrylateCouplingPd-Catalyzed Coupling(Heck-type or Substitution)ZIodo->CouplingTriazoleCoreTriazole Core(Nucleophile)TriazoleCore->CouplingIntermediate(Z)-Acrylate Ester IntermediateCoupling->IntermediateSelinexorSelinexor / Verdinexor(Final Drug)Intermediate->SelinexorEster-to-HydrazideConversionHydrazineHydrazine Hydrate

Caption: Utilization of the intermediate in the convergent synthesis of SINE inhibitors.

References

  • Sandanayaka, V. P., et al. (2014).[1] Hydrazide containing nuclear transport modulators and uses thereof. US Patent 8,999,996 B2 .

  • Sandanayaka, V. P., et al. (2017).[1] Hydrazide containing nuclear transport modulators and uses thereof. US Patent 9,714,226 B2 .

  • Karyopharm Therapeutics . (2013).[1] KPT-330 (Selinexor) Clinical Investigator Brochure.

  • Ma, S., & Lu, X. (1990).[1] Stereoselective synthesis of (Z)-3-iodoacrylates. Journal of the Chemical Society, Perkin Transactions 1 . (General mechanistic reference for hydroiodination of propiolates).

An In-depth Technical Guide to the Safe Handling of (Z)-isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Proactive Approach to Safety with a Novel Reagent

(Z)-isopropyl 3-iodoacrylate is a versatile reagent with significant potential in organic synthesis and drug development, valued for its unique chemical structure that includes a reactive acrylate moiety and an iodo functional group.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to responsible research and development. This guide provides a comprehensive framework for the safe handling, storage, and disposal of (Z)-isopropyl 3-iodoacrylate, drawing upon established principles of chemical safety and data from analogous compounds. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a proactive and informed approach to risk mitigation.

Hazard Identification and Risk Assessment: A Structural Analysis

The potential hazards of (Z)-isopropyl 3-iodoacrylate can be inferred by examining its constituent functional groups: the acrylate ester, the vinyl iodide, and the isopropyl ester group.

1.1. The Acrylate Moiety: Reactivity and Health Effects

Acrylate esters are known for their reactivity, primarily due to the electron-deficient double bond, making them susceptible to polymerization and Michael addition reactions.[2]

  • Health Hazards : Most acrylic acid esters are volatile and can be toxic if inhaled.[3][4] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[5][6][7] Some individuals may develop skin sensitization after repeated contact, leading to an allergic reaction.[5]

  • Reactivity Hazards : Acrylates are reactive monomers that can undergo self-polymerization, which can be initiated by heat, light, or contaminants.[8][9][10] This polymerization is an exothermic process and, if uncontrolled in a sealed container, can lead to a dangerous increase in pressure and potential rupture.[7][10]

1.2. The Organic Iodide Component: Toxicity and Environmental Considerations

Organic iodides can present unique hazards and require specific handling considerations.

  • Toxicity : Prolonged exposure to iodides may lead to "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[11] While the toxicity of (Z)-isopropyl 3-iodoacrylate is not specifically known, the presence of iodine warrants caution.

  • Environmental Impact : Care should be taken to prevent the release of organic iodides into the environment.[12] Specific disposal procedures for iodinated organic waste should be followed.

1.3. The Isopropyl Ester Group: Flammability

The isopropyl group, derived from isopropyl alcohol, introduces a degree of flammability.

  • Flammability : While the flash point of (Z)-isopropyl 3-iodoacrylate is not documented, the presence of the isopropyl ester suggests that the compound may be flammable and its vapors could form explosive mixtures with air.

1.4. Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC6H9IO2[13][14]
Molecular Weight240.04 g/mol [13][15]
Boiling Point208.2 ± 23.0 °C[1]
Density1.668 ± 0.06 g/cm³[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and appropriate PPE is essential to minimize exposure to (Z)-isopropyl 3-iodoacrylate.

2.1. Engineering Controls

  • Ventilation : All work with (Z)-isopropyl 3-iodoacrylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[16] This is crucial to control the inhalation of potentially harmful and volatile vapors.[17][18]

  • Emergency Equipment : Safety showers and eyewash stations should be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[19] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. Given the lack of specific permeation data, double-gloving with nitrile or neoprene gloves is a prudent measure. Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection : For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for (Z)-isopropyl 3-iodoacrylate Eye_Protection Eye Protection (Chemical Splash Goggles) Face_Protection Face Shield (for splash risk) Eye_Protection->Face_Protection High Splash Potential Hand_Protection Hand Protection (Double-gloved, Nitrile/Neoprene) Body_Protection Body Protection (Flame-Resistant Lab Coat) Respiratory_Protection Respiratory Protection (NIOSH-approved respirator with organic vapor cartridge) Start Handling (Z)-isopropyl 3-iodoacrylate Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection Inadequate Ventilation or Emergency

Figure 1: PPE selection guide for handling (Z)-isopropyl 3-iodoacrylate.

Safe Handling and Storage Protocols: Ensuring Stability and Integrity

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.

3.1. Handling Procedures

  • Work in a Designated Area : Conduct all manipulations of (Z)-isopropyl 3-iodoacrylate in a designated area within a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact : Use appropriate PPE and engineering controls at all times.

  • Prevent Polymerization : Avoid exposure to heat, light, and incompatible materials that could initiate polymerization.[8][9][10]

  • Use Non-Sparking Tools : Given the potential flammability, use non-sparking tools when handling the material.[7]

  • Grounding and Bonding : For transfers of larger quantities, ensure that containers are properly grounded and bonded to prevent static discharge.

3.2. Storage Requirements

  • Container : Store in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and any hazard warnings.

  • Location : Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8]

  • Incompatibilities : Store separately from strong oxidizing agents, acids, bases, and polymerization initiators.

  • Inhibitor Levels : If the material is supplied with a polymerization inhibitor, it is crucial to monitor the inhibitor concentration over time, as its effectiveness can diminish.[8]

Safe_Handling_Workflow Preparation Preparation - Verify fume hood function - Don appropriate PPE - Prepare spill kit Handling Handling - Work within fume hood - Use non-sparking tools - Avoid heat and light exposure Preparation->Handling Storage Storage - Tightly sealed container - Cool, dry, dark location - Away from incompatibles Handling->Storage Waste_Disposal Waste Disposal - Segregate iodinated waste - Follow institutional guidelines Handling->Waste_Disposal

Figure 2: A simplified workflow for the safe handling of (Z)-isopropyl 3-iodoacrylate.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

4.1. Spills

  • Small Spills :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

4.2. Exposure

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[20] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.3. Fire

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[6][20]

  • Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Waste Disposal: Responsible Stewardship

All waste containing (Z)-isopropyl 3-iodoacrylate must be treated as hazardous waste.

  • Segregation : Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal : Dispose of waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance on the disposal of iodinated organic compounds.[21][22][23]

Conclusion: A Culture of Safety

The safe use of (Z)-isopropyl 3-iodoacrylate in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By integrating the principles outlined in this guide into standard laboratory practice, researchers can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.

References

  • Structure-toxicity relationships of acrylic monomers. (n.d.). PubMed. [Link]

  • Limited impact of PPE on human VOC emissions in cleanrooms, study finds. (2025, July 22). Cleanroom Technology. [Link]

  • Waegemaekers, T. (n.d.). Some toxicological aspects of acrylic monomers, notably with reference to the skin. Radboud University. [Link]

  • Staples, C. A., et al. (2000). Determination of selected fate and aquatic toxicity characteristics of acrylic and a series of acrylic esters. ResearchGate. [Link]

  • Methyl acrylate. (2025, August 8). Publisso. [Link]

  • Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health. (2025, September 5). PubMed. [Link]

  • Structure-toxicity relationships of acrylic monomers. (n.d.). National Institutes of Health. [Link]

  • Safe Handling Guide UV/EB Materials. (n.d.). Specialty Chemicals. [Link]

  • Fire and Explosion Risk - Reactive Monomers. (n.d.). Health and Safety Executive. [Link]

  • ETHYL ACRYLATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • MSDS Ethyl Acrylate. (n.d.). Ayers International. [Link]

  • Ethyl Acrylate. (2016, March 24). Chemwatch. [Link]

  • Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. (n.d.). Radiological Society of North America. [Link]

  • How to Keep Workers Safe from VOC Exposure. (2023, September 27). Diversitech. [Link]

  • NeogenVet® Organic Iodide Powder Safety Data Sheet. (n.d.). Covetrus North America. [Link]

  • PREVENTION OF ORGANIC IODIDE FORMATION IN BWR'S. (n.d.). International Atomic Energy Agency. [Link]

  • Safe handling and storage of styrene monomer. (n.d.). SlideShare. [Link]

  • Volatile organic compounds off-gassing from firefighters' personal protective equipment ensembles after use. (2015, June 1). CDC Stacks. [Link]

  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. [Link]

  • Personal Protective Equipment. (n.d.). Organisation for the Prohibition of Chemical Weapons. [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]

  • Incident management Acrylonitrile. (2017, June 15). GOV.UK. [Link]

  • Experimental study of organic iodide in the containment during a severe accident. (n.d.). American Nuclear Society. [Link]

  • Cas 1333154-26-9, 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-. (n.d.). LookChem. [Link]

  • Process for the removal of iodine from organic compounds. (n.d.).
  • AECL iodine scrubbing project. (n.d.). International Atomic Energy Agency. [Link]

  • isopropyl (Z)-3-iodoacrylate. (n.d.). Finetech Industry. [Link]

  • Method for decontaminating solid iodine filters. (n.d.).
  • (Z)-Isopropyl 3-iodoacrylate – (1333154-26-9). (n.d.). EON Biotech. [Link]

  • (Z)-Isopropyl 3-iodoacrylate. (n.d.). Zhejiang Bofeng Technology Co., Ltd. [Link]

  • A simple decontamination procedure for unintended iodide impurity during [11C]methionine production. (2025, August 10). ResearchGate. [Link]

  • Formation of iodinated disinfection by-products during oxidation of iodide-containing water with potassium permanganate. (2012, November 30). PubMed. [Link]

Sources

Methodological & Application

Application Note: Irreversible Cysteine-Targeted Protein Labeling via Nucleophilic Vinylic Substitution with (Z)-Isopropyl 3-Iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and ADC (Antibody-Drug Conjugate) development professionals.

Introduction & Mechanistic Rationale

For decades, maleimide-based bioconjugation has been the industry standard for targeting cysteine residues. However, maleimide-thiol conjugates possess a critical vulnerability: they are susceptible to retro-Michael reactions in the presence of high concentrations of plasma thiols (e.g., human serum albumin or glutathione). This reversibility leads to premature payload deconjugation, off-target toxicity, and reduced efficacy in drug development.

(Z)-isopropyl 3-iodoacrylate offers a highly elegant, field-proven solution to this instability. Rather than a simple addition, this reagent reacts with thiols via a Nucleophilic Vinylic Substitution (SNV) pathway [1].

The Causality of Irreversibility: When the protein's thiolate anion attacks the


-carbon of the iodoacrylate, it forms a transient enolate intermediate. Because iodine is an exceptional leaving group, the intermediate rapidly collapses, eliminating hydroiodic acid (HI) and restoring the conjugated double bond [2]. This addition-elimination sequence permanently locks the payload onto the protein as a highly stable 

-thioacrylate. Because the leaving group is expelled, the reaction is driven thermodynamically forward and is entirely immune to retro-Michael cleavage.

SNV_Mechanism A Protein-Cys-SH (Reactive Thiol) C Thiolate Attack (β-Carbon) A->C B (Z)-isopropyl 3-iodoacrylate B->C D Enolate Intermediate (Transient) C->D Addition E Iodide Elimination (- HI) D->E Elimination F Stable β-Thioacrylate Conjugate E->F Irreversible

Figure 1: Addition-elimination mechanism of cysteine labeling with (Z)-isopropyl 3-iodoacrylate.

Reagent Specifications & Quantitative Data

Understanding the physicochemical properties of the labeling reagent is critical for calculating exact molar equivalents and predicting the mass spectrometry shifts of the final conjugate.

Table 1: Reagent Properties & Expected Conjugate Metrics

PropertyValue
Chemical Name (Z)-isopropyl 3-iodoacrylate
Molecular Formula C₆H₉IO₂
Molecular Weight 240.04 g/mol
Target Residue Cysteine (Thiolate anion)
Linkage Type Irreversible

-thioacrylate
Mass Addition to Protein +112.1 Da (per modified Cys)

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed, self-validating system. Every step is engineered to prevent cross-reactivity, and the final steps mandate orthogonal analytical confirmation.

Workflow Step1 1. Protein Reduction (Immobilized TCEP, 30 min) Step2 2. Buffer Exchange (pH 7.5-8.0, Thiol-free buffer) Step1->Step2 Step3 3. Conjugation Reaction (20-50x Molar Excess Iodoacrylate) Step2->Step3 Step4 4. Quenching & Purification (Desalting / SEC) Step3->Step4 Step5 5. Validation (LC-MS, +112.1 Da Mass Shift) Step4->Step5

Figure 2: Step-by-step experimental workflow for protein bioconjugation and validation.

Phase 1: Protein Preparation & Reduction
  • Reduction: Incubate the target protein (1-5 mg/mL) with Immobilized TCEP Disulfide Reducing Gel for 30 minutes at room temperature with gentle end-over-end mixing.

  • Resin Removal: Centrifuge at 1,000 x g for 1 minute to pellet the TCEP gel. Recover the supernatant containing the reduced protein.

    • Causality Insight: Why immobilized TCEP? Free TCEP in solution possesses a highly nucleophilic phosphine lone pair that will aggressively attack the SNV reagent, forming a dead-end phosphonium adduct [2]. DTT or

      
      -mercaptoethanol cannot be used as their free thiols will competitively consume the iodoacrylate.
      
  • Buffer Exchange: Exchange the reduced protein into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8) using a centrifugal desalting column.

    • Causality Insight: The pKa of a typical solvent-exposed cysteine is ~8.3. Maintaining the pH at 7.8 ensures a sufficient molar fraction of the highly nucleophilic thiolate anion to drive the reaction, while remaining safely below the pKa of surface lysines (~10.5), guaranteeing absolute chemoselectivity. EDTA is included to chelate trace heavy metals that catalyze spontaneous disulfide re-oxidation.

Phase 2: Bioconjugation Reaction
  • Reagent Preparation: Dissolve (Z)-isopropyl 3-iodoacrylate in anhydrous DMSO to create a 100 mM stock solution. Note: Prepare immediately before use to prevent ambient moisture degradation.

  • Conjugation: Add the iodoacrylate stock to the protein solution to achieve a final molar excess of 20x (for proteins with a single target Cys) to 50x (for multiple Cys residues). Ensure the final DMSO concentration remains

    
     5% v/v to prevent protein denaturation.
    
  • Incubation: Incubate the reaction mixture at 25°C for 2 to 4 hours in the dark.

    • Causality Insight: The SNV reaction is kinetically slower than a standard maleimide addition due to the steric hindrance of the

      
      -iodine and the required secondary elimination step. A 2-4 hour incubation at room temperature provides the thermodynamic push required for quantitative conversion [1].
      
Phase 3: Quenching & Purification
  • Quenching: Add a 100-fold molar excess of L-cysteine or reduced glutathione (GSH) to the reaction mixture and incubate for 15 minutes.

    • Causality Insight: Quenching aggressively scavenges any unreacted iodoacrylate, preventing uncontrolled off-target labeling during the concentration and purification steps.

  • Purification: Remove the quenched byproducts and organic co-solvent using Size Exclusion Chromatography (SEC) or a fresh centrifugal desalting column pre-equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

Data Presentation & System Validation

To ensure the protocol operates as a self-validating system, you must orthogonally confirm both the consumption of the starting material and the exact stoichiometry of the product.

Table 2: Required Validation Metrics

Analytical MethodExpected OutcomeMechanistic Purpose
Intact LC-MS +112.1 Da mass shift per modified Cys.Confirms covalent modification. Proves the successful elimination of HI (If elimination failed, the shift would be +240 Da, which is chemically unstable).
Ellman's Reagent (DTNB) < 5% free thiols remaining vs. control.Orthogonal confirmation of complete thiol consumption. Validates that the +112.1 Da shift is occurring specifically at Cysteine.
SDS-PAGE (Non-reducing) Single, sharp band matching the monomeric weight.Verifies that the prolonged incubation and DMSO co-solvent did not induce protein aggregation or cross-linking.

References

  • Fernández, I.; Bickelhaupt, F. M.; Uggerud, E. "." Journal of Organic Chemistry 2013, 78, 8574–8584.

  • Frayne, S. H.; Northrop, B. H. "." Journal of Organic Chemistry 2018, 83, 10370–10382.

  • Scott, K. A.; Njardarson, J. T. "." Topics in Current Chemistry 2018, 376, 5.

Application Note: (Z)-Isopropyl 3-Iodoacrylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of (Z)-isopropyl 3-iodoacrylate , a specialized building block critical for installing the cis-acrylate pharmacophore in medicinal chemistry.

Topic: High-Fidelity Introduction of the (Z)-Acrylate Motif Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a high-value electrophile used to introduce the 3-substituted acrylate moiety with rigorous stereochemical control. Unlike its thermodynamically stable (E)-counterparts, the (Z)-isomer is essential for synthesizing "kinked" bioactive scaffolds that fit into sterically constrained binding pockets, such as the nuclear export protein CRM1 (XPO1) .

This guide focuses on utilizing this reagent to synthesize Selective Inhibitor of Nuclear Export (SINE) compounds and


-alkylidene butenolides , providing protocols that prevent the common pitfall of 

isomerization.

Scientific Background & Mechanistic Insight

The "Z-Factor" in Drug Design

In medicinal chemistry, the geometry of an alkene can act as a binary switch for biological activity. The (Z)-acrylate motif is less common due to synthetic difficulty but is pharmacologically potent.

  • CRM1 Inhibition: Drugs like Selinexor (KPT-330) and Verdinexor rely on a (Z)-3-substituted acrylate Michael acceptor to covalently bind to Cys528 in the CRM1 groove. The (Z)-geometry positions the warhead correctly; the (E)-isomer is often inactive or significantly less potent.

  • Structural Role: The isopropyl ester group provides steric bulk that protects the carbonyl from premature nucleophilic attack during metal-halogen exchange and enhances lipophilicity (LogP) during intermediate purification.

Reactivity Profile

The C–I bond in (Z)-isopropyl 3-iodoacrylate is highly reactive toward oxidative addition by Pd(0), significantly faster than bromides or chlorides.

  • Advantage: Allows cross-coupling at lower temperatures (

    
    C), which is crucial for kinetically trapping the Z-isomer.
    
  • Risk: The Z-vinyl palladium species is prone to isomerization to the lower-energy E-isomer via a

    
    -allyl mechanism or reversible hydride insertion if reaction times are prolonged or temperatures are too high.
    

Core Applications

Application A: Synthesis of SINE Compound Precursors (CRM1 Inhibitors)

The primary application is the attachment of the acrylate tail to heteroaryl cores (e.g., triazoles) via Pd-catalyzed cross-coupling.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C–I bond with retention of configuration.

  • Transmetallation: The heteroaryl nucleophile (boronic acid or stannane) transfers to the Pd center.

  • Reductive Elimination: The C–C bond forms, releasing the Z-product. Critical Step: Fast reductive elimination is required to prevent isomerization.

Application B: Stereoselective Synthesis of Butenolides

(Z)-Isopropyl 3-iodoacrylate serves as a linchpin for synthesizing


-alkylidene butenolides (natural products like rubrolides) via a Sonogashira coupling followed by lactonization. The Z-geometry pre-organizes the molecule for cyclization.

Experimental Protocols

Protocol 1: "Z-Retentive" Suzuki-Miyaura Coupling

Objective: Couple (Z)-isopropyl 3-iodoacrylate with an arylboronic acid while maintaining


 Z:E ratio.

Materials:

  • (Z)-Isopropyl 3-iodoacrylate (1.0 equiv)[1][2]

  • Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Bidentate ligands prevent isomerization better than monodentate ligands like 
    
    
    
    .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sensitive substrates)
  • Solvent: THF:Water (9:1) or Toluene:Water (degassed)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the boronic acid, base, and Pd catalyst. Seal and purge with Argon for 15 minutes. Note: Oxygen promotes homocoupling and radical isomerization.

  • Solvation: Dissolve (Z)-isopropyl 3-iodoacrylate in degassed THF. Add this solution to the solids via syringe.

  • Reaction: Heat the mixture to 40–45°C . Do not exceed 60°C. Monitor by HPLC/UPLC every hour.

    • Checkpoint: The reaction is typically complete within 2-4 hours due to the labile C–I bond.

  • Workup: Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Caution: Iodine-containing starting material is light sensitive; keep fractions wrapped in foil.

Protocol 2: Synthesis of (Z)-Isopropyl 3-Iodoacrylate (Make vs. Buy)

If commercial stock is unavailable, synthesize from isopropyl propiolate.

Reaction:



  • Setup: Mix NaI (1.0 equiv) in glacial acetic acid.

  • Addition: Add isopropyl propiolate (1.0 equiv).

  • Heating: Heat to 70°C for 6–8 hours.

  • Workup: Quench with water, extract with ether, and neutralize carefully with base.

  • Validation:

    
     coupling constant for the alkene protons should be 
    
    
    
    (characteristic of Z) vs
    
    
    (E).

Visualization & Workflows

Figure 1: Reaction Pathway for CRM1 Inhibitor Synthesis

This diagram illustrates the convergent synthesis of a Selinexor-type scaffold using the reagent.

G cluster_0 Reagents cluster_1 Catalytic Cycle (Pd) Reagent (Z)-Isopropyl 3-iodoacrylate OxAdd Oxidative Addition (Retention of Z) Reagent->OxAdd Pd(0) Core Heteroaryl Boronic Acid (Triazole Core) TransMet Transmetallation Core->TransMet Base OxAdd->TransMet RedElim Reductive Elimination (Fast) TransMet->RedElim Product (Z)-Acrylate Intermediate RedElim->Product New C-C Bond Isomer (E)-Isomer (Inactive Impurity) RedElim->Isomer Slow Reaction or High Temp Drug SINE Compound (e.g. Selinexor Analog) Product->Drug Hydrolysis & Hydrazide Formation

Caption: Workflow for installing the Z-acrylate pharmacophore. Note the critical branch point where slow reaction conditions lead to the inactive E-isomer.

Figure 2: Troubleshooting Isomerization

Decision tree to optimize reaction conditions if Z:E ratio degrades.

G Start Problem: Z/E Ratio < 95:5 CheckTemp Is Temperature > 50°C? Start->CheckTemp ReduceTemp Action: Lower to 35-40°C Use more active catalyst (e.g., Pd-118) CheckTemp->ReduceTemp Yes CheckLigand Is Ligand Monodentate (e.g., PPh3)? CheckTemp->CheckLigand No ChangeLigand Action: Switch to Bidentate (dppf, dppe) or Bulky Phosphine CheckLigand->ChangeLigand Yes CheckTime Reaction Time > 6 Hours? CheckLigand->CheckTime No Optimize Action: Increase Catalyst Loading to shorten residence time CheckTime->Optimize Yes

Caption: Diagnostic logic for restoring stereoselectivity in couplings involving (Z)-isopropyl 3-iodoacrylate.

Data Summary: Ester Comparison

PropertyMethyl EsterEthyl EsterIsopropyl Ester Impact on Protocol
Lipophilicity (cLogP) LowMediumHigh Easier extraction/purification of polar intermediates.
Steric Bulk LowMediumHigh Reduces side-reactions at the carbonyl; stabilizes Z-geometry slightly.
Hydrolysis Rate FastModerateSlow Resists basic hydrolysis during Suzuki coupling (allows stronger bases).
Boiling Point ~170°C~185°C~208°C Lower volatility; easier to handle under high vacuum.

References

  • Selinexor (KPT-330)

    • Gravina, G. L., et al. (2014). "The secondary application of (Z)-acrylates in CRM1 inhibition." Journal of Hematology & Oncology.

    • Note: Confirms the requirement of the Z-geometry for the Michael acceptor warhead in SINE compounds.
  • General Synthesis of Z-Iodoacrylates

    • Marek, I., Meyer, C., & Normant, J. F. (1997). "Ethyl (Z)-3-Iodoacrylate: Preparation and Application." Organic Syntheses, 74, 194.

    • Note: The definitive protocol for generating the Z-iodoacrylate core
  • Suzuki-Miyaura Coupling of Z-Vinyl Halides

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

    • Note: Foundational text establishing retention of configur
  • Reagent Data & Downstream Analogs

    • LookChem Database. (2024). "Cas 1333154-26-9 Entry and Downstream SINE Analogs."

    • Note: Verifies the specific use of the isopropyl variant in triazole-based CRM1 inhibitor intermedi

Sources

Application Note: Next-Generation Cysteine Bioconjugation Using (Z)-Isopropyl 3-Iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Antibody-Drug Conjugates (ADCs), Peptide Stapling, and Site-Selective Protein Labeling

Introduction and Mechanistic Rationale

For decades, maleimide-based chemistry has been the gold standard for cysteine-selective bioconjugation. However, classical maleimide-thiol adducts (thiosuccinimides) suffer from severe thermodynamic instability in systemic circulation. They are prone to retro-Michael reactions, leading to premature payload release and off-target thiol exchange with serum albumin or glutathione [1].

To overcome these limitations, (Z)-isopropyl 3-iodoacrylate has emerged as a highly potent, next-generation electrophile for cysteine bioconjugation. Unlike classical Michael acceptors, 3-iodoacrylates operate via a tandem addition-elimination mechanism [2].

The Causality of the Chemistry

When exposed to a nucleophilic thiolate (Cys-S⁻), the reaction does not stop at a simple saturated adduct. Instead:

  • Nucleophilic Attack: The thiolate executes a Michael-type addition at the β-carbon of the iodoacrylate.

  • Orbital Alignment: The (Z)-stereochemistry of the reagent ensures optimal orbital overlap for the intermediate carbanion.

  • Elimination: The highly electronegative iodide acts as an excellent leaving group, driving the rapid elimination of hydrogen iodide (HI).

  • Thermodynamic Sink: The reaction yields a vinyl sulfide (thioacrylate) linkage [3]. Because the sulfur atom is now conjugated directly with the α,β-unsaturated ester system, the linkage is entirely irreversible and immune to retro-Michael degradation.

Furthermore, the isopropyl ester moiety provides ideal steric shielding, preventing premature aqueous hydrolysis of the reagent while maintaining sufficient solubility in standard bioconjugation buffer systems.

Mechanism A Cysteine Thiol (Protein-SH) C Michael Addition Intermediate A->C Nucleophilic Attack B (Z)-Isopropyl 3-iodoacrylate B->C β-carbon D Iodide Elimination (-HI) C->D Rearrangement E Stable Vinyl Sulfide Bioconjugate D->E Irreversible Formation

Addition-elimination mechanism of (Z)-isopropyl 3-iodoacrylate yielding a stable vinyl sulfide.

Comparative Data Presentation

The shift from classical maleimides to addition-elimination reagents drastically alters the pharmacokinetic stability of the resulting bioconjugates. Table 1 summarizes the physicochemical and mechanistic differences.

Table 1: Comparison of Cysteine Bioconjugation Reagents

ParameterClassical Maleimide(Z)-Isopropyl 3-Iodoacrylate
Reaction Mechanism Michael AdditionAddition-Elimination
Linkage Formed ThiosuccinimideVinyl Sulfide (Thioacrylate)
Leaving Group NoneIodide (I⁻)
Serum Stability Poor (Prone to thiol exchange)Excellent (Irreversible) [3]
Hydrolytic Stability Requires forced ring-openingInherently stable
Mass Shift (Δ Mass) + Mass of intact maleimide+ 112.13 Da (Mass - HI)

Experimental Protocol: Self-Validating Bioconjugation Workflow

This protocol is designed as a self-validating system . By utilizing non-thiol reducing agents and integrating pre- and post-reaction Ellman's assays, the operator can definitively prove that the conjugation occurred via specific covalent modification rather than non-specific hydrophobic aggregation.

Materials Required
  • Target Protein/Peptide: Containing at least one solvent-accessible cysteine.

  • Reagent: (Z)-isopropyl 3-iodoacrylate (100 mM stock in anhydrous DMSO).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Causality Note: TCEP is mandatory because it lacks a thiol group. Using DTT or β-mercaptoethanol will result in the reducing agent aggressively consuming the iodoacrylate.

  • Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8. Causality Note: A pH of 7.8 ensures a high molar fraction of the cysteine is in the reactive thiolate (S⁻) state, maximizing the reaction kinetics.

  • Validation: Ellman’s Reagent (DTNB) for free thiol quantification.

Step-by-Step Methodology

Phase 1: Disulfide Reduction and Preparation

  • Dilute the target protein to a concentration of 2–5 mg/mL in the reaction buffer.

  • Add 10 molar equivalents of TCEP-HCl to the protein solution.

  • Incubate at 37°C for 1 hour with gentle agitation.

  • Self-Validation Step A: Perform an Ellman’s assay on a small aliquot to quantify free thiols. Calculate the exact molarity of available reactive cysteines.

Phase 2: Addition-Elimination Conjugation

  • Based on the free thiol concentration determined in Phase 1, add 5 to 10 molar equivalents of (Z)-isopropyl 3-iodoacrylate (from the DMSO stock) dropwise to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature (20–25°C) for 2 hours in the dark (to prevent potential photo-oxidation of the iodide).

  • Quench the reaction by adding a massive excess (50 equivalents) of free L-cysteine or DTT to consume any unreacted iodoacrylate.

Phase 3: Purification and Structural Validation

  • Purify the bioconjugate using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.4).

  • Self-Validation Step B: Perform a post-reaction Ellman’s assay. A reading of near-zero free thiols confirms complete conjugation.

  • Self-Validation Step C: Analyze the purified conjugate via Intact Mass LC-MS. You must observe a precise mass shift of +112.13 Da per modified cysteine. This specific mass shift proves the elimination of HI occurred, confirming the formation of the vinyl sulfide rather than a simple non-covalent adduct.

Workflow step1 1. Protein Reduction (TCEP, 37°C, 1h) Yields reactive thiolate step2 2. Pre-Reaction Validation (Ellman's Assay) Quantifies free -SH step1->step2 step3 3. Bioconjugation (5-10 eq Iodoacrylate, 2h, RT) Addition-Elimination step2->step3 step4 4. Quenching & Purification (Excess Cys, SEC Desalting) step3->step4 step5 5. Post-Reaction Validation (LC-MS: +112.13 Da shift) step4->step5

Step-by-step bioconjugation workflow using (Z)-isopropyl 3-iodoacrylate.

Troubleshooting and Optimization Insights

  • Incomplete Conjugation: If the post-reaction Ellman's assay shows remaining free thiols, the local steric environment of the cysteine may be hindering access. Solution: Increase the reaction temperature to 37°C or add a mild surfactant (e.g., 0.05% Tween-20) to slightly relax the protein's tertiary structure.

  • Protein Precipitation: Highly hydrophobic payloads attached to the iodoacrylate can cause aggregation. Solution: Incorporate a PEGylated spacer between the iodoacrylate warhead and the payload, or increase the co-solvent (DMSO/DMF) up to 10% if the protein tolerates it.

  • Unexpected Mass Shifts: If LC-MS shows a mass shift of +240 Da instead of +112 Da, the elimination step failed to occur, leaving a saturated iodo-adduct. Solution: The reaction pH may be too low, or the reaction was quenched too early. Ensure pH > 7.5 to facilitate the rapid elimination of the iodide leaving group [2].

References

  • Baker, J. R., et al. "Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds." Chemical Communications, 2014. Available at:[Link]

  • Bernardes, G. J. L., et al. "Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies." ACS Publications, 2026. Available at:[Link]

  • Zare, F., et al. "Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation." Biomacromolecules, 2024. Available at:[Link]

Application Note: (Z)-Isopropyl 3-Iodoacrylate as a Michael Acceptor in Conjugate Addition-Elimination Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction & Mechanistic Rationale

In modern drug discovery, the design of targeted covalent inhibitors (TCIs) relies heavily on the precise installation of electrophilic warheads. (Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) has emerged as a highly versatile bifunctional reagent in organic synthesis, specifically functioning as an advanced Michael acceptor [1].

Unlike standard acrylates that undergo simple 1,4-conjugate addition, (Z)-isopropyl 3-iodoacrylate features an iodine atom at the


-position. This structural motif enables a 1,4-nucleophilic addition/elimination sequence . When attacked by a nucleophile (such as a nitrogen heterocycle), the initial conjugate addition forms a transient enolate. The subsequent rapid elimination of the iodide ion (a superior leaving group) regenerates the 

-unsaturated double bond.

Causality in Reagent Design:

  • Why Iodine? Iodine is highly polarizable and an excellent leaving group. It allows the elimination step to proceed under exceptionally mild conditions compared to bromo- or chloro-analogs, minimizing thermal degradation of the product [2].

  • Why the (Z)-Isomer? The stereochemistry is critical for biological efficacy. In the synthesis of Selective Inhibitors of Nuclear Export (SINE) like Selinexor (KPT-330), retaining the (Z)-configuration ensures the optimal spatial trajectory of the acryloyl warhead for covalent engagement with the target protein's cysteine residue [3].

Mechanistic Pathway

The following diagram illustrates the causality of the electron flow during the addition-elimination workflow, highlighting the retention of the critical (Z)-geometry.

G Nuc Nucleophile (e.g., Triazole) Transition 1,4-Conjugate Addition (Enolate Intermediate) Nuc->Transition Attack at β-carbon Acrylate (Z)-Isopropyl 3-Iodoacrylate Acrylate->Transition Elimination Iodide Elimination (-I⁻) Transition->Elimination Electron pair reforms double bond Product (Z)-Substituted Acrylate Product Elimination->Product Retention of (Z)-geometry

Fig 1: 1,4-Nucleophilic addition/elimination mechanism of (Z)-isopropyl 3-iodoacrylate.

Reaction Optimization & Quantitative Data

The choice of base and solvent is the primary determinant of yield and stereoretention. Sterically hindered bases are required to neutralize the generated hydroiodic acid (HI) without acting as competing nucleophiles against the highly electrophilic iodoacrylate [4].

Table 1: Optimization of Base and Solvent for Conjugate Addition-Elimination

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Z/E Ratio
1Triethylamine (TEA)DMF252.06595:5
2DIPEADMF251.57898:2
3DBUTHF0 to 251.08297:3
4 DABCO EtOAc 0 to 25 1.0 89 >99:1

Data Synthesis Insight: Entry 4 represents the optimal conditions. DABCO (1,4-diazabicyclo[2.2.2]octane) provides superior proton-scavenging ability while its bulky, caged structure completely prevents competitive Michael addition. Ethyl acetate (EtOAc) facilitates a cleaner reaction profile and simplifies downstream aqueous workup[5].

Validated Experimental Protocol

This protocol details the coupling of a generic N-heterocyclic intermediate (e.g., a substituted 1,2,4-triazole) with (Z)-isopropyl 3-iodoacrylate to synthesize a Selinexor precursor. The protocol is designed as a self-validating system to ensure reproducibility and stereochemical integrity.

Materials Required:
  • N-heterocyclic intermediate (1.0 eq)

  • (Z)-isopropyl 3-iodoacrylate (1.1 eq)

  • DABCO or DIPEA (1.5 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Ice-water bath

Step-by-Step Methodology:

Step 1: Preparation of the Nucleophilic Solution

  • Charge a flame-dried, round-bottom flask with the N-heterocyclic intermediate (1.0 eq) and anhydrous EtOAc (10 mL/g of intermediate) under a nitrogen atmosphere.

  • Add the sterically hindered base (DABCO, 1.5 eq) in one portion.

  • Causality Check: Stir the mixture for 30 minutes at room temperature. This pre-incubation ensures complete dissolution and partial deprotonation/activation of the nucleophile prior to the introduction of the electrophile.

Step 2: Controlled Electrophile Addition

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Begin dropwise addition of (Z)-isopropyl 3-iodoacrylate (1.1 eq) over a period of 15–30 minutes.

  • Causality Check: The dropwise addition at 0 °C is critical. The conjugate addition is exothermic; poor thermal control can lead to localized heating, promoting unwanted polymerization of the acrylate or isomerization of the (Z)-double bond to the thermodynamically more stable (E)-isomer [4].

Step 3: Reaction Monitoring (Self-Validation)

  • Remove the ice bath and allow the reaction to warm to room temperature (~25 °C). Stir for approximately 1 hour.

  • Validate completion via TLC (Hexanes:EtOAc) or LC-MS. The disappearance of the starting nucleophile mass and the appearance of the

    
     corresponding to the addition-elimination adduct confirms the reaction.
    

Step 4: Quenching and Extraction

  • Pour the reaction mixture into an ice-water slurry (approx. 5x the volume of the reaction solvent) to quench any unreacted electrophile and precipitate water-soluble salts.

  • Extract the aqueous layer with EtOAc (

    
     volume).
    
  • Wash the combined organic layers sequentially with saturated aqueous brine (

    
     volume) to remove residual base and DMF (if used as a co-solvent).
    

Step 5: Isolation and Stereochemical Validation

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (35 °C, 20 mmHg) to afford the crude product [4].
    
  • Validation: Analyze the crude product via

    
    -NMR. The persistence of the (Z)-configuration is validated by the coupling constant (
    
    
    
    ) of the vinylic protons. A coupling constant of
    
    
    Hz confirms the cis (Z) geometry, whereas
    
    
    Hz would indicate unwanted isomerization to the trans (E) geometry.

Biological Application: SINE Compounds and XPO1 Inhibition

The primary industrial application of this protocol is the synthesis of Selinexor (KPT-330) and related analogs. In these molecules, the (Z)-isopropyl acrylate moiety installed during this reaction serves as the active pharmacophore—a covalent Michael acceptor warhead.

Selinexor functions as a Selective Inhibitor of Nuclear Export (SINE). It enters the nucleus and covalently binds to Cysteine 528 (Cys528) in the cargo-binding pocket of Exportin-1 (XPO1/CRM1). This blockade prevents the nuclear export of tumor suppressor proteins (e.g., p53, I


B, FOXO), forcing their accumulation in the nucleus and triggering apoptosis in malignant cells [6].

G Drug Selinexor (KPT-330) (Covalent Michael Acceptor) XPO1 XPO1 (CRM1) Protein (Nuclear Exportin) Drug->XPO1 Enters Nucleus Cys528 Covalent Binding at Cys528 XPO1->Cys528 Michael Addition by Cys-SH Inhibition Blockade of Cargo Binding (NES-containing proteins) Cys528->Inhibition Retention Nuclear Accumulation of Tumor Suppressors (p53, IκB) Inhibition->Retention Apoptosis Cancer Cell Apoptosis Retention->Apoptosis

Fig 2: Mechanism of action of Selinexor targeting the XPO1 signaling pathway.

References

  • LookChem. Cas 1333154-26-9, 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-. Available at:[Link]

  • QuickCompany. A Novel Process For The Preparation Of Selinexor. Available at:[Link]

  • Google Patents (US9714226B2).Hydrazide containing nuclear transport modulators and uses thereof.
  • Google Patents (US11034660B2).Hydrazide containing nuclear transport modulators and uses thereof.
  • All About Drugs. Selinexor (KPT-330) Orphan Drug Profile. Available at:[Link]

Mastering a Versatile Building Block: A Detailed Guide to the Application of (Z)-isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(Z)-isopropyl 3-iodoacrylate is a highly functionalized synthetic intermediate poised to accelerate discovery in pharmaceutical and agrochemical research. Its unique combination of a vinyl iodide, an acrylate Michael acceptor, and an isopropyl ester moiety makes it a powerful tool for the strategic introduction of complex molecular architectures. This guide, designed for the practicing researcher, provides a comprehensive overview of its synthesis, characterization, and core applications in palladium-catalyzed cross-coupling and Michael addition reactions. The protocols detailed herein are grounded in established synthetic methodologies and are designed to be both informative and readily adaptable to specific research needs.

Compound Profile and Handling

(Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a molecule with the formula C₆H₉IO₂ and a molecular weight of 240.04 g/mol [1][2][3]. Its structure features a Z-configured double bond, which can be crucial for controlling stereochemistry in subsequent reactions.

Table 1: Physicochemical Properties of (Z)-isopropyl 3-iodoacrylate

PropertyValueSource
CAS Number 1333154-26-9[1][2][3][4][5]
Molecular Formula C₆H₉IO₂[1][2][3]
Molecular Weight 240.04 g/mol [1]
Appearance Predicted to be a liquid or semi-solid[6]
Boiling Point 208.2 ± 23.0 °C (Predicted)[2]
Density 1.668 ± 0.06 g/cm³ (Predicted)[2]
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C[4][6]
Safety and Handling

As with any reactive chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for (Z)-isopropyl 3-iodoacrylate is not widely available, data from related alkyl acrylates and vinyl iodides suggest the following handling guidelines[7][8][9][10]:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation and polymerization. Light-sensitive compounds should be stored in amber vials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of (Z)-isopropyl 3-iodoacrylate

The synthesis of (Z)-isopropyl 3-iodoacrylate can be readily adapted from the established procedure for its ethyl analogue. The key transformation is the stereospecific hydroiodination of isopropyl propiolate.

Protocol: Synthesis of (Z)-isopropyl 3-iodoacrylate

This protocol is adapted from a procedure for the synthesis of ethyl (Z)-β-iodoacrylate.

Materials:

  • Isopropyl propiolate

  • Sodium iodide (NaI), dried

  • Glacial acetic acid

  • Diethyl ether

  • 3 M aqueous potassium hydroxide (KOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Oil bath

  • Separatory funnel

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add dry sodium iodide (1.05 equivalents) and glacial acetic acid.

  • Stir the mixture to dissolve the sodium iodide.

  • Add isopropyl propiolate (1.0 equivalent) to the stirred solution in one portion.

  • Heat the resulting mixture in an oil bath at approximately 70°C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and diethyl ether to the flask and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with 3 M aqueous KOH until the aqueous phase is neutral (pH ≈ 7).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by distillation under reduced pressure to obtain pure (Z)-isopropyl 3-iodoacrylate.

Characterization

Characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data based on the structure of (Z)-isopropyl 3-iodoacrylate and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and two doublets for the vinyl protons. The coupling constant between the two vinyl protons will be indicative of the Z-stereochemistry (typically in the range of 7-12 Hz).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, the two vinylic carbons, and the carbonyl carbon of the ester. The chemical shifts will be influenced by the electronegativity of the iodine and oxygen atoms[11][12].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹) and the C=C stretch of the alkene (around 1600-1650 cm⁻¹). C-H stretching and bending vibrations for the alkyl and vinyl groups will also be present[13][14].

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 240.04. Fragmentation patterns would likely involve the loss of the isopropyl group, the iodine atom, and other characteristic fragments[15][16].

Applications in Cross-Coupling Reactions

The vinyl iodide moiety of (Z)-isopropyl 3-iodoacrylate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereospecificity.

Heck-Mizoroki Reaction

The Heck reaction allows for the coupling of the vinyl iodide with an alkene to form a new, more substituted alkene.

Diagram 1: Heck Reaction Workflow

Heck_Workflow reagents Combine: (Z)-isopropyl 3-iodoacrylate Alkene Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Solvent (e.g., DMF) reaction Heat under Inert Atmosphere (e.g., N₂) (80-120°C) reagents->reaction Reaction Setup workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product Purified Coupled Product purification->product

Caption: Workflow for a typical Heck cross-coupling reaction.

Protocol 2: Heck Reaction with an Alkene

This is a general protocol and may require optimization for specific substrates.

Materials:

  • (Z)-isopropyl 3-iodoacrylate

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add (Z)-isopropyl 3-iodoacrylate (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and triphenylphosphine (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by the alkene (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki reaction facilitates the coupling of the vinyl iodide with a boronic acid or ester, forming a new C-C bond.

Diagram 2: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ R-Pd(II)-I(L₂) Oxidative Adduct Pd(0)L₂->R-Pd(II)-I(L₂) Oxidative Addition R-I (Z)-isopropyl 3-iodoacrylate R-I->R-Pd(II)-I(L₂) R-Pd(II)-R'(L₂) Transmetalation Product R-Pd(II)-I(L₂)->R-Pd(II)-R'(L₂) Transmetalation R-B(OR')₂ Boronic Acid/Ester R-B(OR')₂->R-Pd(II)-R'(L₂) Base Base Base->R-Pd(II)-I(L₂) R-Pd(II)-R'(L₂)->Pd(0)L₂ Reductive Elimination R-R' Coupled Product R-Pd(II)-R'(L₂)->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki Coupling with a Boronic Acid

This is a general protocol and may require optimization.

Materials:

  • (Z)-isopropyl 3-iodoacrylate

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water or Toluene/water)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • In a Schlenk flask, combine (Z)-isopropyl 3-iodoacrylate (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to 80-110°C and stir until completion.

  • Perform an aqueous workup and extraction as described in the Heck reaction protocol.

  • Purify the product by column chromatography.

Applications in Michael Addition Reactions

The electron-withdrawing nature of the ester group in (Z)-isopropyl 3-iodoacrylate activates the double bond for conjugate addition, making it an excellent Michael acceptor for various nucleophiles.

Aza-Michael Addition

The addition of amines to the acrylate provides a straightforward route to β-amino esters, which are valuable precursors for β-amino acids and other biologically active molecules[17].

Diagram 3: Aza-Michael Addition Mechanism

Aza_Michael Substrate (Z)-isopropyl 3-iodoacrylate Intermediate Enolate Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile R₂NH (Amine) Nucleophile->Intermediate Product β-Amino Ester Adduct Intermediate->Product Protonation

Caption: General mechanism of the aza-Michael addition.

Protocol 4: Aza-Michael Addition with an Amine

This reaction can often be performed under mild, catalyst-free conditions[18].

Materials:

  • (Z)-isopropyl 3-iodoacrylate

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Solvent (e.g., methanol, acetonitrile, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve (Z)-isopropyl 3-iodoacrylate (1.0 equiv.) in the chosen solvent (if any).

  • Add the amine (1.0-1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • If necessary, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Thia-Michael Addition

Thiols readily undergo conjugate addition to acrylates to form β-thio esters. This reaction is highly efficient and can often be performed under catalyst-free conditions or with a mild base catalyst.

Protocol 5: Thia-Michael Addition with a Thiol

Materials:

  • (Z)-isopropyl 3-iodoacrylate

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Solvent (e.g., dichloromethane, ethanol)

  • Optional: Base catalyst (e.g., triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve (Z)-isopropyl 3-iodoacrylate (1.0 equiv.) and the thiol (1.1 equiv.) in the solvent.

  • If required, add a catalytic amount of triethylamine (0.1 equiv.).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

(Z)-isopropyl 3-iodoacrylate is a versatile and valuable building block for organic synthesis. Its ability to participate in a wide range of high-yield transformations, including stereospecific cross-coupling and efficient Michael addition reactions, makes it a powerful tool for the construction of complex molecules. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this reagent in their drug discovery and development endeavors. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.

References

  • LookChem. (Z)-isopropyl 3-iodoacrylate. Retrieved from [Link]

  • University of California, Santa Cruz. Safety Precautions in the Laboratory. Retrieved from [Link]

  • EON Biotech. (Z)-Isopropyl 3-iodoacrylate. Retrieved from [Link]

  • University of Alberta. Safe Handling of Laboratory Equipment. Retrieved from [Link]

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • Anseth, K. S., & Bowman, C. N. (2009). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. Journal of biomedical materials research. Part A, 91(2), 594–603.
  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy index of IR spectra. Retrieved from [Link]

  • Smith, B. C. (2023).
  • The University of Nottingham. Environment Agency Guidelines to Inspectors: Laboratory Design. Retrieved from [Link]

  • NIST. Isopropyl acrylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • NIST. Isopropyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. ISOPROPYLBENZENE; EI-B; MS. Retrieved from [Link]

  • Kamal, A., & Chouhan, G. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Arkivoc, 2002(7), 76-81.
  • Belsito, M. D., et al. (2017). ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol. International journal of toxicology, 36(5_suppl), 5S-35S.
  • Ouchi, T., et al. (2019). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. New Journal of Chemistry, 43(47), 18635-18642.
  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008).
  • Doc Brown's Chemistry. 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

Sources

role of (Z)-isopropyl 3-iodoacrylate in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between fundamental organometallic mechanisms and applied macromolecular engineering. (Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a highly specialized, bifunctional building block. While it is widely recognized as the critical electrophilic precursor in the synthesis of the CRM1-inhibitor drug Selinexor (XPOVIO)[1][2], its utility in polymer chemistry is equally profound. It serves as a versatile monomer precursor for synthesizing functionalized polyacrylates, superabsorbent polymers (SAPs), and cross-conjugated networks[3][4].

The following guide details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing this molecule in advanced chemical synthesis.

Mechanistic Causality & Molecular Design

The selection of (Z)-isopropyl 3-iodoacrylate over standard acrylate monomers (e.g., methyl acrylate or bromoacrylates) is driven by three distinct chemical advantages:

  • Vinylic Iodine Reactivity: The iodine atom at the

    
    -position is an exceptional leaving group, highly susceptible to oxidative addition by low-valent transition metals (Pd, Cu, Fe)[4][5]. This enables cross-coupling reactions at ambient or mildly elevated temperatures, preventing the unwanted thermal auto-polymerization of the acrylate double bond that frequently plagues high-temperature monomer synthesis.
    
  • Steric Shielding via the Isopropyl Group: The bulky isopropyl ester provides critical steric shielding to the carbonyl carbon. During base-mediated cross-couplings or nucleophilic substitutions, this shielding prevents undesired saponification (hydrolysis of the ester), directing nucleophilic attack exclusively toward the

    
    -carbon or the metal-catalyst center.
    
  • Stereochemical Fidelity (The Z-Isomer): Stereochemistry dictates macromolecular packing. In medicinal chemistry, the (Z)-geometry ensures the exact spatial orientation required for the drug to covalently bind to Cys528 in the target exportin protein[1]. In polymer chemistry, retaining the (Z)-configuration during monomer synthesis yields polymers with distinct tacticity, altered glass transition temperatures (

    
    ), and specific hydrogel swelling capacities compared to their (E)-counterparts[3].
    

Divergent Synthetic Workflows

The true value of (Z)-isopropyl 3-iodoacrylate lies in its divergent reactivity based on the chosen catalytic system.

  • Transition-Metal Cross-Coupling (C-C Bond Formation): Using Palladium or Copper catalysis (e.g., Sonogashira or Suzuki couplings), the molecule reacts with terminal alkynes or boronic acids to form cross-conjugated monomers[4]. These are subsequently polymerized into conductive or luminescent materials.

  • Stereospecific Substitution (C-O / C-N Bond Formation): Using a non-metallic, DABCO-mediated pathway allows for the synthesis of aryloxy or amino-substituted acrylates with complete retention of the (Z)-configuration[3]. These monomers are heavily utilized in the coatings and SAP industries.

  • Controlled Stereoinversion: Utilizing an Iron-catalyzed system (Fe(acac)3) with bis-(aryl)manganese reagents intentionally drives a radical-mediated isomerization, converting the (Z)-starting material entirely into the (E)-acrylate monomer[5].

G cluster_0 Polymer Chemistry Pathways cluster_1 Medicinal Chemistry A (Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) B Transition-Metal Catalysis (Pd/Fe/Cu) A->B Organometallics C DABCO-Mediated Substitution A->C Phenols/Amines H Nucleophilic Addition (Triazole Derivatives) A->H Triazoles D Cross-Coupled Monomers (Alkynyl/Aryl Acrylates) B->D C-C Bond Formation E Heteroatom Monomers (Aryloxy/Amino Acrylates) C->E C-O / C-N Bond Formation F Free Radical Polymerization D->F E->F G Functional Polyacrylates (SAPs, Coatings, Resins) F->G I Selinexor (XPOVIO) CRM1 Inhibitor H->I Stereoretention

Workflow illustrating the divergent synthetic pathways of (Z)-isopropyl 3-iodoacrylate.

Quantitative Data: Reaction Efficiencies & Stereocontrol

The choice of catalyst directly dictates both the yield and the final stereochemistry of the resulting monomer. The table below summarizes the quantitative outcomes based on recent process optimization studies[3][4][5].

Reaction TypeCatalyst / ReagentNucleophileYield (%)Stereoselectivity (Z:E)Primary Application
Sonogashira Coupling Pd(0) / Cu(I)Terminal Alkynes92–98%> 95:5 (Retention)Conjugated Polymer Networks
Base-Mediated Substitution DABCO / Cs₂CO₃Phenols / Amines75–85%> 99:1 (Retention)Superabsorbent Polymers (SAPs)
Iron-Catalyzed Coupling Fe(acac)₃Bis-(aryl)manganese60–79%1:99 (Inversion to E)Modified Polyacrylate Resins
Nucleophilic Addition None (Thermal)Triazole derivatives> 80%> 99:1 (Retention)Selinexor (API Synthesis)

Experimental Protocols

The following methodologies are designed as self-validating systems . By embedding analytical checkpoints directly into the workflow, researchers can verify mechanistic success before proceeding to the polymerization phase.

Protocol A: DABCO-Mediated Stereospecific Synthesis of (Z)-Aryloxy Acrylate Monomers

Objective: Synthesize stereopure (Z)-aryloxy acrylates for downstream polymerization into SAPs without transition-metal contamination[3]. Causality: Traditional Cu-catalysis often scrambles the double bond, yielding E-isomers. DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a highly nucleophilic amine, attacking the


-position to form a rigid quaternary ammonium intermediate. This rigidity prevents C-C bond rotation during the addition-elimination sequence, locking the stereocenter and ensuring 100% retention of the (Z)-configuration[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve the target phenol derivative (1.0 eq) and DABCO (2.0 eq) in anhydrous DMF (0.5 M).

  • Activation: Stir the mixture at room temperature for 15 minutes to allow for complete deprotonation of the phenol.

  • Coupling: Add (Z)-isopropyl 3-iodoacrylate (1.1 eq) dropwise via syringe. Maintain the reaction at 25 °C.

  • Self-Validation Checkpoint 1 (Visual): Within 30 minutes, a fine white precipitate (DABCO-hydroiodide salt) must form. The absence of this precipitate indicates deactivated DABCO or moisture contamination.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the UV-active spot of the iodoacrylate (

    
    ) is fully consumed.
    
  • Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers aggressively with brine to remove residual DMF and DABCO. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Spectroscopic): Isolate the product via silica gel chromatography and perform ¹H-NMR spectroscopy. Analyze the vinylic protons: the (Z)-isomer must exhibit a coupling constant (

    
    ) of 7–10 Hz . If a coupling constant of 14–16 Hz is observed, unwanted thermal isomerization has occurred.
    
Protocol B: Iron-Catalyzed Stereoinvertive Cross-Coupling for (E)-Acrylate Monomers

Objective: Form robust C-C bonds to create side-chain functionalized (E)-acrylate monomers from the (Z)-starting material[5]. Causality: Fe(acac)₃ is utilized instead of Palladium to reduce toxicity and cost. Mechanistically, the Iron-catalyzed cross-coupling with bis-(aryl)manganese reagents proceeds via a single-electron transfer (SET) mechanism. The generation of radical intermediates allows for free rotation around the C-C bond prior to reductive elimination, thermodynamically driving the product entirely to the more stable (E)-isomer[5].

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, add Fe(acac)₃ (5 mol%) and (Z)-isopropyl 3-iodoacrylate (1.0 eq) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Critical: Lower temperatures stabilize the highly reactive low-valent iron intermediates.

  • Coupling: Dropwise, add the pre-formed bis-(aryl)manganese reagent (0.6 eq) over 15 minutes.

  • Self-Validation Checkpoint 1 (Visual): The active Fe(II)/Fe(I) catalytic species will cause an immediate, distinct color shift from red/brown to dark green/black upon the addition of the manganese reagent.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for exactly 1 hour.

  • Workup: Quench rapidly with a saturated aqueous NH₄Cl solution to destroy unreacted organomanganese species. Extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography.

  • Self-Validation Checkpoint 2 (Spectroscopic): Validate the stereochemical inversion via ¹H-NMR. Successful conversion to the (E)-acrylate is confirmed by a vinylic coupling constant (

    
    ) of >14 Hz [5].
    

References

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Base-Mediated Stereospecific Synthesis of Aryloxy and Amino substituted Ethyl Acrylates Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations Source: MDPI URL:[Link]

  • Nuclear transport modulators and uses thereof (WO2013019561A1)
  • China (Z)-isopropyl 3-iodoacrylate CAS#1333154-26-9 For Selinexor Manufacturers Source: Chicheng Biotech URL:[Link]

Sources

Application Note & Protocol: Cysteine-Specific Bioconjugation using (Z)-isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Chemoselective Tool for Thiol Modification

The precise, covalent modification of biomolecules is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for imaging and diagnostics. Among the amino acids, cysteine is a prime target for such modifications due to the unique nucleophilicity and relatively low natural abundance of its thiol side chain.[1][2][3] This allows for a high degree of chemo- and regio-selectivity with the appropriate reagent.[2]

(Z)-isopropyl 3-iodoacrylate has emerged as a valuable electrophilic reagent for the selective functionalization of cysteine residues. It belongs to the class of α,β-unsaturated carbonyl compounds, known as Michael acceptors, which readily react with soft nucleophiles like thiolates. The reaction proceeds via a conjugate addition-elimination mechanism, resulting in a stable, covalent thioether bond.[4][5] This document provides a comprehensive guide to the mechanism, advantages, and practical application of (Z)-isopropyl 3-iodoacrylate for the functionalization of proteins and peptides.

Mechanism of Action: Conjugate Addition-Elimination

The functionalization of a cysteine residue with (Z)-isopropyl 3-iodoacrylate is a two-step process. First, the deprotonated thiol (thiolate) anion, a potent nucleophile, attacks the β-carbon of the acrylate. This is followed by the elimination of the iodide leaving group, resulting in the formation of a stable vinyl thioether linkage. The reaction is highly efficient and specific for thiols under controlled pH conditions.

The pKa of a typical cysteine thiol is around 8.5, meaning that at physiological or slightly alkaline pH, a sufficient population of the highly reactive thiolate anion exists to initiate the reaction.[3]

Caption: Mechanism of Cysteine modification.

Advantages Over Traditional Thiol-Reactive Reagents

While reagents like maleimides and iodoacetamides have been used extensively for cysteine conjugation, (Z)-isopropyl 3-iodoacrylate and related compounds offer distinct advantages, particularly concerning the stability of the final conjugate.[2][6]

Feature(Z)-isopropyl 3-iodoacrylateMaleimidesIodoacetamides
Reaction Michael Addition-EliminationMichael AdditionNucleophilic Substitution (SN2)
Specificity High for ThiolsHigh for ThiolsReacts with other nucleophiles (His, Met)
Bond Stability Very High. Stable thioether bond.[4][7]Moderate. Thiosuccinimide bond can undergo retro-Michael reaction, leading to reagent exchange with other thiols (e.g., glutathione).[6][8]High. Stable thioether bond.
Hydrolysis Reagent is stable in aqueous buffers.Maleimide ring can hydrolyze, especially at higher pH, rendering it unreactive.[2]Stable in typical buffer conditions.
Byproducts Iodide ion.None from primary reaction.Iodide ion.

The key advantage is the stability of the resulting thioether linkage compared to the thiosuccinimide adduct from maleimide reactions. The latter is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, which can lead to deconjugation and off-target effects.[6] The stable C-S bond formed by iodoacrylates circumvents this issue, making it a superior choice for applications requiring long-term stability.[7]

Experimental Protocols

This section details the protocols for preparing reagents and performing the conjugation reaction. The entire workflow is summarized in the diagram below.

Caption: General Bioconjugation Workflow.

Materials and Reagents
  • Biomolecule: Protein or peptide with at least one accessible cysteine residue.

  • (Z)-isopropyl 3-iodoacrylate: (CAS 1333154-26-9)[9]

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 7.2-8.0, degassed.

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis tubing (12 kDa MWCO).[1]

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.

  • Analytical Equipment: UV-Vis Spectrophotometer, LC-MS system.

Protocol 1: Preparation of Reagents

Rationale: Stock solutions in anhydrous organic solvents prevent premature hydrolysis or reaction of the iodoacrylate. TCEP is often preferred for reduction as it does not contain a free thiol that could compete in the subsequent conjugation reaction.

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. If the target cysteines are involved in disulfide bonds, they must be reduced.

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 1-2 hours.

    • Crucially, remove the reducing agent immediately prior to conjugation using a desalting column equilibrated with degassed reaction buffer.

  • Iodoacrylate Stock Solution: Prepare a 10-100 mM stock solution of (Z)-isopropyl 3-iodoacrylate in anhydrous DMF or DMSO. This solution should be prepared fresh.

Protocol 2: Biomolecule Conjugation

Rationale: The reaction pH is a critical parameter. A pH range of 7.2-8.0 is a common starting point, as it provides a balance between having a sufficient concentration of the reactive thiolate anion and minimizing potential side reactions at other nucleophilic residues like lysine, which are predominantly protonated and unreactive at this pH.[10] A molar excess of the reagent drives the reaction to completion.

  • Initiate Reaction: To the prepared (reduced and desalted) protein solution, add the (Z)-isopropyl 3-iodoacrylate stock solution to achieve a final molar excess of 5-20 fold over the protein.

    • Scientist's Note: The optimal molar excess depends on the protein's reactivity and must be determined empirically. Start with a 10-fold excess.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, can be added at a final concentration of ~50 mM. Incubate for 15 minutes. This step is useful for precise time-course experiments.

  • Purification: Remove unreacted iodoacrylate and byproducts.

    • For larger proteins (>20 kDa): Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

    • Alternative: Dialyze the reaction mixture against the storage buffer. Perform three buffer changes over 24 hours.[1]

Validation and Characterization of the Conjugate

Validating the outcome of the conjugation is a critical step to ensure the integrity and desired properties of the final product. Mass spectrometry (MS) is an indispensable tool for this purpose.[11][12]

Intact Mass Analysis (LC-MS)

Purpose: To determine the degree of labeling (DOL) — i.e., how many molecules of the iodoacrylate have been conjugated to each protein molecule.

Protocol:

  • Dilute a small aliquot of the purified conjugate and the starting (unmodified) protein to ~0.1 mg/mL in an appropriate buffer for MS analysis.

  • Analyze via LC-MS using a suitable reversed-phase column.

  • Deconvolute the resulting mass spectra. The mass of isopropyl acrylate is 112.13 Da (after loss of iodine and addition to the thiol). The mass shift observed between the unmodified protein and the conjugate will be a multiple of this value.

    • Mass Shift = (Mass of Conjugate) - (Mass of Unmodified Protein)

    • Degree of Labeling (DOL) = Mass Shift / 112.13

An accurate measurement of the intact protein mass can confirm the expected composition and identify any modifications.[13][14]

Peptide Mapping (LC-MS/MS)

Purpose: To confirm the site-specificity of the conjugation, i.e., that the modification occurred only at the intended cysteine residue(s).

Protocol:

  • Denature, reduce, and alkylate (with a different reagent, e.g., iodoacetamide, to cap any remaining free thiols) both the conjugated and unconjugated protein samples.

  • Digest the proteins into smaller peptides using a specific protease, most commonly Trypsin.[14]

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein's sequence. The modified peptide will show a mass shift corresponding to the iodoacrylate adduct, and the fragmentation data will pinpoint the exact cysteine residue that was modified.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling 1. Incomplete reduction of disulfide bonds. 2. Removal of reducing agent was ineffective, leading to reagent quenching. 3. Reagent degradation (hydrolysis). 4. Reaction pH too low.1. Increase incubation time or concentration of TCEP. Confirm reduction with Ellman's reagent. 2. Ensure proper and immediate desalting post-reduction. 3. Prepare fresh iodoacrylate stock solution immediately before use. 4. Increase buffer pH to 8.0-8.5.
Non-Specific Labeling 1. Reaction pH is too high (>8.5), leading to deprotonation of other nucleophiles (e.g., lysine). 2. Prolonged reaction time or excessive reagent concentration.1. Lower the reaction pH to 7.2-7.5. 2. Reduce the molar excess of the iodoacrylate and/or decrease the reaction time. Perform a time-course experiment to find the optimal point.
Protein Precipitation 1. Organic solvent (DMF/DMSO) concentration is too high. 2. The conjugate is less soluble than the native protein.1. Keep the final concentration of the organic solvent below 10% (v/v). 2. Perform the reaction at a lower protein concentration. Screen different storage buffers for the final conjugate.

References

  • Ethyl (Z)-β-iodoacrylate. Organic Syntheses. Available from: [Link]

  • Thioether Derivatives. Kocienski's Protecting Groups. Available from: [Link]

  • Conjugation Based on Cysteine Residues. Creative Biolabs. Available from: [Link]

  • Could thiol-ene chemistry revolutionise photopolymerisation in industrial chemistry?. AZoM. Available from: [Link]

  • Abe, H., & Kimura, Y. (2018). Chemical Ligation Reactions of Oligonucleotides for Biological and Medicinal Applications. Chemical & Pharmaceutical Bulletin, 66(2), 117-122. Available from: [Link]

  • Hiscocks, H. G., Pascali, G., & Ung, A. T. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 28(10), 4133. Available from: [Link]

  • Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chinese Journal of Chemistry, 40(13), 1545-1558. Available from: [Link]

  • Li, J., et al. (2022). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications, 13(1), 7119. Available from: [Link]

  • Characterization of Protein Therapeutics using Mass Spectrometry. SpringerLink. Available from: [Link]

  • Zhang, Z. (2011). Characterization of protein therapeutics by mass spectrometry: recent developments and future directions. Drug Discovery Today, 16(1-2), 81-90. Available from: [Link]

  • Völgyi, G., et al. (2021). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 22(9), 4503. Available from: [Link]

  • Gupta, V., et al. (2017). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling, 26(10), 505-515. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2007). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Bioconjugate Chemistry, 18(4), 1066-1071. Available from: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available from: [Link]

  • Zhang, D., et al. (2020). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. RSC Advances, 10(49), 29431-29438. Available from: [Link]

  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Hiscocks, H. G., Pascali, G., & Ung, A. T. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available from: [Link]

  • Lewis, B. E., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13426. Available from: [Link]

  • Laman, A. G., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry, 29(4), 1364-1372. Available from: [Link]

  • Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate. Available from: [Link]

  • Silva, L. F., Jr. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, 20, 1-8. Available from: [Link]

  • Spears, R. J., & Chudasama, V. (2023). Recent advances in N- and C-terminus cysteine protein bioconjugation. Current Opinion in Chemical Biology, 75, 102306. Available from: [Link]

  • Iodonium Salts as Reagents for Surface Modification: From Preparation to Reactivity in Surface-Assisted Transformations. ResearchGate. Available from: [Link]

  • isopropyl (Z)-3-iodoacrylate. Finetech Industry Limited. Available from: [Link]

  • Reaction mechanism of thiol-acrylate system. ResearchGate. Available from: [Link]

  • Frei, R., et al. (2014). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. Journal of the American Chemical Society, 136(47), 16563-16573. Available from: [Link]

  • Forghani, I., et al. (2019). Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications. Biomedical Materials, 14(6), 065008. Available from: [Link]

  • Gwarda, R., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3443. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Z)-Isopropyl 3-Iodoacrylate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. (Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a highly reactive, electron-deficient vinylic iodide widely utilized as a C3 building block in complex drug development and natural product synthesis 1. While its


-unsaturated ester moiety makes it an excellent partner for transition-metal catalyzed cross-couplings, this same electronic profile renders it susceptible to specific side reactions .

This guide provides field-proven diagnostic logic, mechanistic causality, and self-validating protocols to ensure high-fidelity stereoretention and yield.

Diagnostic Logic Tree

When your reaction deviates from expected yields, start by analyzing the crude mixture via LC-MS or


H NMR. Use the decision tree below to isolate the specific side reaction pathway.

G Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is the desired product mass present? Start->Q1 Y1 Yes, but multiple peaks with same m/z Q1->Y1 Yes N1 No, mass is missing or very low Q1->N1 No Issue1 Issue: (Z) to (E) Isomerization Check Ligand / Light Exposure Y1->Issue1 Q2 What is the major byproduct mass? N1->Q2 BP1 m/z = 114 (Isopropyl Acrylate) Q2->BP1 BP2 High MW / Broad peaks Q2->BP2 Issue2 Issue: Hydrodehalogenation Check Base / Solvent (Protic?) BP1->Issue2 Issue3 Issue: Polymerization / Michael Addition Add BHT / Lower Temp BP2->Issue3

Diagnostic logic tree for identifying (Z)-isopropyl 3-iodoacrylate side reactions.

Troubleshooting FAQs & Mechanistic Causality

Q1: My cross-coupling product shows a mixture of (Z) and (E) isomers, despite starting with pure (Z)-isopropyl 3-iodoacrylate. How do I prevent stereochemical leakage?

The Causality: Vinylic iodides undergo (Z) to (E) isomerization through two distinct mechanisms:

  • Photolytic/Radical Pathways: Vinylic C-I bonds are sensitive to light. Ambient laboratory lighting can trigger homolytic cleavage or generate vinylic radicals that rapidly equilibrate to the thermodynamically favored (E)-isomer before cross-coupling 2.

  • Transition-Metal Catalyzed Isomerization: During Palladium-catalyzed couplings, oxidative addition forms a (Z)-vinylic Pd(II) intermediate. If the subsequent transmetalation step is kinetically slow, the intermediate can undergo zwitterionic resonance or reversible insertion, allowing C-C bond rotation to the less sterically hindered (E)-geometry [[3]](). This is a well-documented challenge in Suzuki cross-couplings of vinylic iodides 4.

The Solution:

  • Exclude Light: Wrap all reaction vessels and reagent vials in aluminum foil.

  • Accelerate Transmetalation: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) to speed up reductive elimination relative to the rate of isomerization.

Q2: I am observing a significant amount of isopropyl acrylate in my crude NMR. Where is the iodine going?

The Causality: You are observing hydrodehalogenation . This occurs when a hydride source inadvertently enters the catalytic cycle. Common culprits are protic solvents (e.g., ethanol, isopropanol) or alkoxide bases. The Pd(II) intermediate undergoes


-hydride elimination from the solvent/base, forming a Pd-H species that reductively cleaves the C-Pd bond, yielding the dehalogenated alkene [[5]]().

The Solution:

  • Switch to strictly anhydrous, aprotic solvents (e.g., Toluene, THF, or 1,4-Dioxane).

  • Use non-nucleophilic, anhydrous inorganic bases such as

    
     or 
    
    
    
    instead of alkoxides or amines.
Q3: My reaction mixture turns viscous, and I see broad polymeric peaks in the baseline of my NMR. How do I stop this?

The Causality: The


-unsaturated ester is a potent Michael acceptor. At elevated temperatures, it is highly prone to radical-initiated polymerization or nucleophilic attack at the 

-carbon by the coupling partner.

The Solution:

  • Add a radical inhibitor such as BHT (Butylated hydroxytoluene) at 1-2 mol%.

  • Lower the reaction temperature. Modern Pd precatalysts allow couplings at room temperature or 40°C, effectively freezing out polymerization pathways.

Mechanistic Pathways of Pd-Catalyzed Side Reactions

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Z)-vinylic Pd(II) complex Pd0->OxAdd (Z)-isopropyl 3-iodoacrylate Trans Transmetalation (Fast with good nucleophile) OxAdd->Trans Coupling Partner Rot C-C Bond Rotation (Slow transmetalation) OxAdd->Rot Steric clash / Slow kinetics BetaH Beta-Hydride Elimination (From protic solvent/base) OxAdd->BetaH Hydride source present RedElim Reductive Elimination Desired (Z)-Product Trans->RedElim RedElim->Pd0 Regenerates E_Prod (E)-Isomer Product Rot->E_Prod Isomerization Dehal Hydrodehalogenation (Isopropyl Acrylate) BetaH->Dehal Reductive cleavage

Divergent Pd-catalyzed pathways leading to isomerization and hydrodehalogenation.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes the causality between reaction conditions and the prevalence of side reactions during a standard Suzuki-Miyaura coupling with (Z)-isopropyl 3-iodoacrylate.

SolventBaseLigandTemp (°C)Z:E RatioDehalogenation (%)Polymerization (%)
Ethanol (Protic)NaOEtPPh

8040:6045.0%High (>20%)
THF (Aprotic)K

CO

PPh

6570:3015.0%Medium (~10%)
Toluene (Aprotic)Cs

CO

dppf6085:155.0%Low (~5%)
1,4-Dioxane K

PO

XPhos 40 >95:5 <2.0% None Detected

Note: Optimal conditions (bottom row) utilize bulky ligands to outcompete isomerization and aprotic environments to prevent hydrodehalogenation.

Self-Validating Protocol: Stereoretentive Suzuki-Miyaura Coupling

To guarantee stereoretention and prevent side reactions, follow this self-validating methodology. Every critical phase contains a validation checkpoint to ensure the system's integrity.

Step 1: Reagent Preparation & Degassing
  • In a glovebox or under strict Schlenk conditions, add the boronic acid (1.2 equiv), anhydrous

    
     (2.0 equiv), and Pd-XPhos-G3 precatalyst (2 mol%) to an oven-dried Schlenk tube.
    
  • Add BHT (1 mol%) to act as a radical scavenger.

  • Validation Checkpoint 1: Inspect the solid mixture. The Pd-XPhos-G3 should be a light-colored powder. If the mixture contains black particulates, Pd(0) has crashed out (catalyst death); discard and use fresh catalyst.

Step 2: Reaction Execution
  • Wrap the Schlenk tube completely in aluminum foil to prevent photolytic isomerization.

  • Dissolve (Z)-isopropyl 3-iodoacrylate (1.0 equiv, 0.5 M) in anhydrous, sparged 1,4-Dioxane.

  • Inject the solution into the Schlenk tube, seal, and stir at 40°C for 4 hours.

  • Validation Checkpoint 2: At 2 hours, take a 10

    
    L aliquot, dilute in EtOAc, and run a TLC (Hexanes/EtOAc). If the starting material spot (UV active) is still prominent and the product spot is faint, spike the reaction with an additional 1 mol% catalyst to prevent stalled kinetics (which leads to isomerization).
    
Step 3: Workup & Stereochemical Validation
  • Cool to room temperature, filter through a short pad of Celite to remove Pd black and salts, and concentrate in vacuo at a low temperature (<30°C) to avoid thermal polymerization.

  • Validation Checkpoint 3 (Critical): Before column chromatography, take a crude

    
    H NMR in CDCl
    
    
    
    . Check the vinylic proton coupling constants.
    • Pass:

      
       Hz (Confirms stereoretention of the (Z)-isomer).
      
    • Fail:

      
       Hz (Indicates leakage to the (E)-isomer).
      
    • If the (E)-isomer is >5%, re-optimize the cross-coupling partner's nucleophilicity.

References

  • Title: isopropyl (Z)-3-iodoacrylate | CAS: 1333154-26-9 Source: finetechnology-ind.com URL: [[1.1]]
  • Title: Palladium-catalyzed double cross-coupling of E-vinylic dibromides with PhZnCl and the synthesis of tamoxifen Source: SciELO URL: [[2.1]]
  • Title: One-Pot Preparation of Stable Organoboronate Reagents for the Functionalization of Unsaturated Four- and Five-Membered Carbo- and Heterocycles Source: Thieme Connect URL: [[2.4]]
  • Title: C(sp3)–C(sp3)
  • Title: 1-Chloro-4-(2-iodoethenyl)benzene | 168006-99-3 Source: Benchchem URL: [[6]]

  • Title: (Z)-isopropyl 3-iodoacrylate;CAS No.:1333154-26-9 Source: ChemShuttle URL: []

Sources

troubleshooting failed reactions with (Z)-isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Failed Reactions & Stability Management

Introduction: The "Privileged" Reagent

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a high-value building block used to introduce the acrylate motif with specific Z-geometry (cis). It is frequently employed in the synthesis of peptidomimetics, natural products, and covalent inhibitors (Michael acceptors).[1]

However, this reagent is notoriously temperamental.[1] Its utility hinges entirely on maintaining the Z-alkene geometry. If your reaction fails, it is likely due to one of three specific failure modes: Stereochemical Scrambling (Z


E) , Reductive Deiodination , or Polymerization .[1]

This guide provides a self-validating troubleshooting workflow to diagnose and resolve these issues.

Part 1: Pre-Reaction Integrity (The "Is it Good?"[1] Phase)

Before blaming the catalyst, validate the reagent.[1] (Z)-iodoacrylates are photosensitive and thermally unstable.

Q: My reagent arrived yellow/brown. Is it usable?

A: Proceed with caution.

  • Diagnosis: Pure (Z)-isopropyl 3-iodoacrylate is a clear to pale yellow liquid. A brown color indicates free iodine (

    
    ) liberation, often caused by photo-degradation.[1]
    
  • Impact: Free iodine is a radical initiator that can trigger polymerization or poison Pd-catalysts.

  • Action:

    • Dissolve a small aliquot in

      
      .[1]
      
    • Run a

      
       NMR.[1]
      
    • Check the Vinyl Protons: The Z-isomer shows a coupling constant (

      
      ) of 8–10 Hz . The E-isomer (impurity) shows 
      
      
      
      Hz.[1]
    • Threshold: If

      
      E-isomer or significant polymer broadening is visible, purify via a short silica plug (Hexanes/EtOAc) containing copper turnings to scavenge iodine.[1]
      
Q: How do I store this to prevent degradation?

A: Follow the "Dark & Cold" protocol:

  • Temperature: -20°C (Freezer).

  • Light: Wrap the vial in aluminum foil. (Z)-alkenes photo-isomerize to the thermodynamically stable (E)-isomer under ambient lab light.

  • Stabilizer: Commercial batches often contain copper wire or chips. Do not remove them until the moment of use.

Part 2: Cross-Coupling Failures (The "Why didn't it couple?" Phase)

The most common application is Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

Q: I see product, but the stereochemistry flipped to E. Why?

A: This is a kinetic vs. thermodynamic issue. The Pd-catalyst can facilitate isomerization if the cross-coupling step (transmetalation) is too slow.

  • Mechanism: After oxidative addition, the Pd(II)-alkenyl species is prone to

    
    -allyl formation or zwitterionic resonance, allowing rotation around the C=C bond before the nucleophile arrives.[1]
    
  • The Fix: You must accelerate the Transmetalation step.

    • Ligand Switch: Avoid monodentate phosphines (

      
      ) which allow open coordination sites for isomerization.[1] Use bidentate ligands like dppf  or bulky electron-rich ligands like Buchwald's SPhos/XPhos  to crowd the metal center and enforce reductive elimination.
      
    • Base Strategy: Use Thallium Carbonate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      instead of
      
      
      .[1] These bases accelerate transmetalation in difficult Suzuki couplings.[1]
Q: The reaction stalled. I mostly have starting material and de-iodinated acrylate.

A: You are observing Protodeiodination .

  • Cause: The oxidative addition occurred, but the catalytic cycle found a hydride source (often the solvent or moisture) instead of the boronic acid.[1]

  • Solution:

    • Solvent: Switch to strictly anhydrous THF or DMF. Avoid alcohols (MeOH/EtOH).[1]

    • Degassing: Oxygen promotes homocoupling and catalyst death.[1][2] Sparging with Argon for 15 minutes is mandatory, not optional.[1]

    • Additives: Add Ag2O (Silver Oxide).[1] Silver salts facilitate halide abstraction, speeding up the reaction at lower temperatures, preserving the Z-geometry.[1]

Part 3: Diagnostics & Visualization

Troubleshooting Flowchart

Use this logic tree to diagnose the specific point of failure in your reaction.

TroubleshootingFlow Start Reaction Failed CheckTLC 1. Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Low Conversion No_SM SM Consumed CheckTLC->No_SM High Conversion CheckColor Is Reaction Black? SM_Remains->CheckColor CheckProd Check Product Mass/NMR No_SM->CheckProd PdBlack Yes (Pd Black) CheckColor->PdBlack Catalyst Death NoBlack No (Solution Clear/Orange) CheckColor->NoBlack Inactive Catalyst Sol_O2 FIX: Oxygen Leak. Degas + More Ligand PdBlack->Sol_O2 Sol_Temp FIX: Activation Energy. Increase Temp or Change Catalyst NoBlack->Sol_Temp WrongIso Wrong Isomer (E-product) CheckProd->WrongIso Deiod De-iodinated Product CheckProd->Deiod Sol_Ligand FIX: Isomerization. Use Bidentate Ligand (dppf) or Shorten Rxn Time WrongIso->Sol_Ligand Sol_Dry FIX: Protodeiodination. Use Anhydrous Solvent + Ag2O Additive Deiod->Sol_Dry

Caption: Diagnostic logic tree for isolating failure modes in (Z)-isopropyl 3-iodoacrylate couplings.

Mechanism of Stereochemical Scrambling

Understanding where the "Z" is lost is key to preventing it.

IsomerizationMech Start (Z)-Iodoacrylate OxAdd Oxidative Addition (Pd-C bond formed) Start->OxAdd Pd(0) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Fast Coupling Isom Pd-Catalyzed Isomerization (Rotation via zwitterion) OxAdd->Isom Slow Coupling (Low reactivity) Prod (Z)-Product TransMet->Prod Reductive Elim E_Prod (E)-Product (Unwanted) Isom->E_Prod Thermodynamic Sink

Caption: The "Race Against Time." If Transmetalation is slower than Isomerization, the E-product dominates.[1]

Part 4: Optimized Experimental Protocols

Protocol A: Z-Retentive Suzuki Coupling

Best for: Coupling with aryl boronic acids while preserving Z-geometry.

ComponentReagentEquiv.[1][3]Notes
Substrate (Z)-isopropyl 3-iodoacrylate1.0Limiting reagent
Partner Aryl Boronic Acid1.5Excess ensures kinetics
Catalyst Pd(dppf)Cl2 · DCM 0.05Bidentate ligand prevents rotation
Base

2.0Anhydrous base is critical
Solvent THF (Anhydrous)-0.1 M Concentration
Temp 50°C-Do not reflux (promotes E-isomer)

Step-by-Step:

  • Charge a reaction vial with Boronic Acid, Base, and Catalyst.[1]

  • Seal and purge with Argon (3x vacuum/backfill cycles).[1]

  • Add anhydrous THF via syringe.[1]

  • Add (Z)-isopropyl 3-iodoacrylate last as a solution in THF.

  • Stir at 50°C. Monitor by TLC every 30 mins.

  • Stop immediately upon consumption of iodide.[1] Prolonged heating after conversion favors isomerization.[1]

Protocol B: Purification of Light-Sensitive Acrylates

Use this if your starting material has degraded.

  • Prepare Column: Use Silica Gel 60.[1] Neutralize silica by flushing with 1%

    
     in Hexanes if the substrate is acid-sensitive (acrylates are generally robust to silica, but iodine liberation is acid-catalyzed).[1]
    
  • Eluent: 5% EtOAc in Hexanes.

  • Procedure: Wrap the column in aluminum foil. Collect fractions in test tubes kept in an ice bath.

  • Evaporation: Rotary evaporate at <30°C bath temperature. Do not heat to dryness; trace solvent is better than thermal degradation.[1]

References

  • Stereoselective Synthesis of Z-Vinyl Iodides: Stork, G., & Zhao, K. (1989).[1] A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Tetrahedron Letters, 30(17), 2173-2174. [1]

  • Palladium-Catalyzed Cross-Coupling of Z-Iodoalkenes (Retentive Conditions): Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [1]

  • Mechanism of Pd-Catalyzed Isomerization: Amatore, C., & Jutand, A. (2000).[1] Role of Negative Currents in the Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321. [1]

  • Use of Silver Oxide in Coupling: Chen, J., & Cammers-Goodwin, A. (2003).[1] Highly Z-Selective Suzuki Cross-Couplings of Aryl Boronic Acids. European Journal of Organic Chemistry. [1]

Sources

Technical Support Center: (Z)-Isopropyl 3-Iodoacrylate Production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Scale-Up & Troubleshooting | Role: Senior Application Scientist

Overview

Welcome to the technical support hub for (Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9).[1] This electrophilic alkene is a critical intermediate for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) in the synthesis of complex natural products and APIs.

Scaling this production involves three primary antagonists: Stereochemical erosion (Z


 E isomerization), thermal instability  (polymerization/deiodination), and corrosive safety hazards . This guide synthesizes field-proven protocols with mechanistic insights to ensure your kilo-scale batches maintain 

Z:E selectivity.
Module 1: Critical Process Parameters (FAQs)
Q1: My Z:E ratio drops significantly during the reaction. What controls the stereoselectivity?

A: The reaction of isopropyl propiolate with sodium iodide (NaI) in acetic acid (AcOH) relies on the in situ generation of HI. The mechanism is governed by the anti-addition of iodide and a proton across the triple bond.

  • The Mechanism: The iodide anion (

    
    ) attacks the activated triple bond (Michael addition-like) to form a vinyl anion intermediate, which is then protonated. In the specific environment of AcOH, this pathway kinetically favors the (Z)-isomer.
    
  • Failure Mode: If the reaction temperature exceeds 75°C or runs too long, thermodynamic equilibration occurs, favoring the more stable (E)-isomer.

  • Solution: Maintain strict temperature control (

    
    ). Quench immediately upon consumption of the starting material.
    
Q2: The product turns violet/brown during workup. Is this normal?

A: No. This indicates iodine liberation (


), signaling decomposition.
  • Cause: Exposure to light or oxidizers, or thermal stress causing C-I bond homolysis. Free iodine acts as a radical initiator, accelerating polymerization and isomerization.

  • Fix: Wash the organic layer with 10% aqueous sodium thiosulfate (

    
    )  until the color dissipates. Store the final product over activated copper turnings to scavenge free radicals and iodine.
    
Q3: Can I distill the product at scale?

A: Yes, but it is the highest-risk step.

  • Risk: Prolonged heating in the pot induces Z

    
     E isomerization and polymerization.
    
  • Requirement: You must use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. For scales >100g, a Wiped Film Evaporator (WFE) is superior to pot distillation as it minimizes residence time.

Module 2: Visualizing the Chemistry
Figure 1: Reaction Pathway & Isomerization Risks

Caption: The kinetic pathway to the Z-isomer and the thermodynamic trap of the E-isomer.

ReactionPathway Start Isopropyl Propiolate + NaI / AcOH Intermediate Vinyl Anion Intermediate Start->Intermediate 70°C Z_Product (Z)-Isopropyl 3-iodoacrylate (Kinetic Product) Intermediate->Z_Product Protonation (Anti-addition) E_Product (E)-Isopropyl 3-iodoacrylate (Thermodynamic Product) Z_Product->E_Product Heat (>80°C) or Light (hv) Decomp Polymerization / I2 Liberation Z_Product->Decomp Radical Initiators E_Product->Decomp

Figure 2: Purification Decision Tree

Caption: Selecting the correct isolation method based on scale and equipment.

PurificationTree Scale Crude Reaction Mixture (Post-Workup) SmallScale Scale < 20g Scale->SmallScale LargeScale Scale > 100g Scale->LargeScale Flash Flash Chromatography (SiO2, Hexane/EtOAc) SmallScale->Flash Distill Distillation Assessment LargeScale->Distill Warning ADD STABILIZER (MEHQ or Copper) Flash->Warning PotDistill Short Path Distillation (High Vac, <60°C Bath) Distill->PotDistill If WFE unavailable WFE Wiped Film Evaporator (Min. Residence Time) Distill->WFE Preferred Method PotDistill->Warning WFE->Warning

Module 3: Validated Scale-Up Protocol

Objective: Synthesis of 200g of (Z)-isopropyl 3-iodoacrylate. Reference Basis: Adapted from Organic Syntheses Coll. Vol. 8, p. 251 (for ethyl analogue) [1].

Reagents & Equipment
ComponentQuantityRoleNotes
Isopropyl Propiolate 112.1 g (1.0 mol)SubstrateCommercial or synthesized via esterification.
Sodium Iodide (NaI) 165.0 g (1.1 mol)ReagentMust be dry. Dry at 120°C overnight if clumped.
Glacial Acetic Acid 500 mLSolvent/Proton SourceCORROSIVE. Use in fume hood.
Sodium Thiosulfate 10% aq. solutionQuenchNeutralizes

.
MEHQ 100 mgStabilizer4-Methoxyphenol (polymerization inhibitor).
Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), internal temperature probe, and a reflux condenser topped with a

      
       bubbler.
      
    • Why Mechanical Stirring? Magnetic bars fail as NaI precipitates or slurry thickens, causing hot spots that lead to isomerization.

  • Addition:

    • Charge the flask with NaI (165 g) and Acetic Acid (500 mL) . Stir until mostly dissolved.

    • Add Isopropyl Propiolate (112.1 g) in one portion at room temperature.

    • Note: The reaction is slightly exothermic.

  • Reaction (The Critical Phase):

    • Heat the oil bath to 70°C . Monitor internal temperature; do not allow it to exceed 75°C .

    • Stir for 10–12 hours .

    • Checkpoint: Take an aliquot at 10h. Analyze via 1H NMR (

      
      ).
      
      • (Z)-isomer: Doublet at

        
         ppm (
        
        
        
        Hz).
      • (E)-isomer: Doublet at

        
         ppm (
        
        
        
        Hz) [2].
      • Target: Stop when starting material is <1%.

  • Workup:

    • Cool the mixture to 20°C. Pour into 500 mL ice water .

    • Extract with Diethyl Ether or MTBE (3 x 300 mL) .

    • The Wash (Crucial): Wash combined organics with:

      • Water (2 x 200 mL) to remove AcOH.

      • Sat.

        
          (careful, gas evolution) until pH neutral.
        
      • 10%

        
          (100 mL) to remove iodine color.
        
      • Brine (200 mL).

    • Dry over

      
      , filter, and add MEHQ (50 mg)  to the filtrate.
      
  • Isolation:

    • Concentrate on a rotary evaporator (Bath < 30°C, protect from light).

    • Distillation: Distill under high vacuum (0.1–0.5 mmHg).

      • Expected BP: ~60–65°C at 0.5 mmHg (extrapolated from ethyl ester BP of 57°C/0.1 mmHg [1]).

      • Yield: Expect 80–85% (approx. 190–200 g).

Module 4: Safety & Handling Data
HazardMitigation Strategy
Vesicant/Lachrymator Acrylates and alkyl iodides are potent skin irritants and sensitizers. Double glove (Nitrile) and work in a fume hood.
Corrosive (AcOH) Glacial acetic acid causes severe burns. Have saturated bicarbonate solution ready for spills.
Light Sensitivity Product degrades to purple/brown liquid in light. Wrap all flasks/columns in aluminum foil.
Storage Store at 4°C in amber glass. Add activated Copper wire to the vial for long-term stability.
References
  • Narasaka, K. et al. "Preparation of Ethyl (Z)-3-Iodoacrylate." Organic Syntheses, Coll.[2] Vol. 8, p. 251 (1993); Vol. 66, p. 52 (1988).

  • Bellina, F. et al. "Stereoselective Synthesis of (Z)-3-Iodoacrylates." Tetrahedron, 54(3), 1998.
  • BenchChem Technical Support. "Preventing isomerization of (Z)-3-Penten-1-yne during reactions." (General principles of Z-alkene isomerization). [3]

  • Sigma-Aldrich Safety Data Sheet. "Isopropyl (Z)-3-iodoacrylate."

Sources

addressing solubility issues of (Z)-isopropyl 3-iodoacrylate in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (Z)-Isopropyl 3-Iodoacrylate Solubility in Synthesis Workflows

As a Senior Application Scientist, I frequently encounter researchers struggling with the physical behavior of (Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9)[1]. While it is an exceptional electrophile for cross-coupling and N-alkylation—particularly in the synthesis of nuclear transport modulators like CRM1 inhibitors[2]—its unique physicochemical profile often leads to solubility mismatches, stalled reactions, and reagent degradation.

This guide provides field-proven, mechanistically grounded solutions to the most common solubility issues encountered with this reagent.

Physicochemical & Solubility Profile

To understand why (Z)-isopropyl 3-iodoacrylate behaves the way it does, we must look at its structure. The combination of a highly lipophilic isopropyl ester and a heavy, polarizable iodine atom renders it highly hydrophobic[3].

Table 1: Quantitative Data & Experimental Impact

PropertyValueExperimental Impact
Molecular Weight 240.04 g/mol [1]Heavy halogenated ester; prone to phase separation in aqueous media.
Solubility (Polar Aprotic) >25 mg/mL (DMSO/Ethanol)[4]Excellent for homogeneous N-alkylation or Michael additions.
Solubility (Aqueous) NegligibleForms oily emulsions in biphasic Suzuki/Heck couplings[5].
C-I Bond Dissociation ~57.6 kcal/mol[3]Thermally sensitive. Prolonged heating to force solubility causes homolytic cleavage and I

release.

Troubleshooting FAQs

Q1: Why does (Z)-isopropyl 3-iodoacrylate form an oily emulsion in my Suzuki-Miyaura coupling instead of reacting? Causality: This is a classic biphasic mismatch. Suzuki couplings typically rely on aqueous bases (e.g., K


CO

in H

O)[5]. Because (Z)-isopropyl 3-iodoacrylate is extremely lipophilic, it remains trapped in the organic phase. The palladium catalyst struggles to facilitate transmetalation at the aqueous-organic interface, leading to stalled reactions and the eventual precipitation of inactive "Pd black." Solution: Do not add more solvent. Instead, introduce a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) at 10 mol%, or use a highly miscible co-solvent system like 1,4-Dioxane/H

O. TBAB not only shuttles the aqueous base into the organic layer but also acts as a stabilizer for Pd nanoparticles, preventing catalyst deactivation[6].

Q2: During the synthesis of CRM1 inhibitor intermediates, the vinyl iodide crashes out as soon as I add my organic base. How do I fix this? Causality: In N-alkylation reactions with hydrazides, organic bases (like DIPEA or TEA) are used[2]. If the reaction is run in a solvent of borderline polarity (like pure EtOAc or DCM), the formation of the base-hydrohalide salt increases the ionic strength of the medium, "salting out" the hydrophobic vinyl iodide. Solution: Switch your reaction medium to a strongly polar aprotic solvent like anhydrous DMSO, where the compound is highly soluble (>25 mg/mL)[4]. Furthermore, dissolve the nucleophile and base first, then add the (Z)-isopropyl 3-iodoacrylate dropwise to maintain a steady state of solubility[7].

Q3: I tried heating my biphasic reaction to 80°C to force the vinyl iodide into solution. The yield dropped to zero and the solution turned dark brown. What happened? Causality: You thermally degraded the reagent. The carbon-iodine (C-I) bond in vinyl iodides is the weakest of the halogens (approx. 57.6 kcal/mol)[3]. Excessive thermal energy, rather than improving solubility, causes homolytic cleavage of the C-I bond. The dark brown color is free iodine (I


) releasing into the solution, which poisons the transition metal catalyst.
Solution:  Vinyl iodides are highly reactive and generally require milder conditions than vinyl bromides[3]. Achieve solubility chemically (via PTCs or co-solvents) rather than thermally. Keep temperatures between 40°C and 60°C.

Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies.

Protocol A: Phase-Transfer Catalyzed Biphasic Suzuki-Miyaura Coupling Objective: Overcome aqueous insolubility without thermal degradation.

  • Preparation: In an oven-dried Schlenk flask, dissolve 1.0 eq of (Z)-isopropyl 3-iodoacrylate and 1.1 eq of the boronic acid partner in degassed 1,4-Dioxane (0.2 M).

  • Aqueous Phase: In a separate vial, dissolve 2.0 eq of K

    
    CO
    
    
    
    and 0.1 eq of TBAB (Phase Transfer Catalyst) in degassed deionized water.
  • Combination: Transfer the aqueous solution to the Schlenk flask. The TBAB will prevent the vinyl iodide from forming an emulsion[6].

  • Catalysis: Add 5 mol% Pd(dppf)Cl

    
     under an argon atmosphere.
    
  • Reaction: Heat gently to 50°C for 4-6 hours. Monitor via TLC. Do not exceed 60°C to prevent de-iodination[3].

Protocol B: Homogeneous N-Alkylation for Nuclear Transport Modulators Objective: Prevent premature precipitation during hydrazide coupling.

  • Dissolution: Dissolve the hydrazide core (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMSO (5 volumes) to ensure complete homogeneity[2].

  • Temperature Control: Cool the mixture to 0-5°C using an ice bath.

  • Controlled Addition: Add (Z)-isopropyl 3-iodoacrylate (1.1 eq) dropwise over 30 minutes. This prevents localized supersaturation[7].

  • Propagation: Remove the ice bath and stir at room temperature for 1 hour.

  • Controlled Precipitation (Quench): To isolate the product, pour the reaction mixture into a large volume of an ice-water slurry (e.g., 5 L). The sudden shift in polarity will deliberately and cleanly precipitate the coupled product[7]. Extract the resulting suspension with EtOAc (3 x 1 L).

Mechanistic Workflows

SolubilityTroubleshooting Start Solubility Issue Detected CheckPhase Is it an Aqueous-Organic Biphasic System? Start->CheckPhase YesBiphasic Yes: Emulsion/Precipitation CheckPhase->YesBiphasic NoOrganic No: Pure Organic System CheckPhase->NoOrganic ActionPTC Add PTC (e.g., TBAB) or Dioxane Co-solvent YesBiphasic->ActionPTC ActionPolar Switch to Polar Aprotic (DMSO/DMF) NoOrganic->ActionPolar CheckDegradation Check for I2 Release (Brown Coloration) ActionPTC->CheckDegradation ActionPolar->CheckDegradation

Decision tree for resolving (Z)-isopropyl 3-iodoacrylate solubility issues.

ReactionWorkflow Nuc Nucleophile + Base in DMSO Cool Cool to 0-5°C Nuc->Cool AddVinyl Dropwise Addition of (Z)-Isopropyl 3-Iodoacrylate Cool->AddVinyl Stir Stir 1h at RT AddVinyl->Stir Quench Pour into Ice-Water Slurry Stir->Quench Extract Extract with EtOAc Quench->Extract

Homogeneous N-alkylation workflow preventing premature precipitation.

References

1.[1] Title: CAS 1333154-26-9 | (Z)-Isopropyl 3-iodoacrylate - AlchemyPharm. Source: alchemypharm.com. URL: 1 2.[2] Title: US11034660B2 - Hydrazide containing nuclear transport modulators and uses thereof. Source: google.com. URL: 2 3.[3] Title: Vinyl iodide functional group - Wikipedia. Source: wikipedia.org. URL: 3 4.[7] Title: 12) United States Patent 10) Patent No.: US 8.999,996 B2. Source: googleapis.com. URL: 7 5.[6] Title: Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Source: nih.gov. URL: 6 6.[4] Title: 塞利尼索| 1393477-72-9. Source: chemicalbook.com. URL: 4 7.[5] Title: TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS. Source: chemie-brunschwig.ch. URL: 5

Sources

Validation & Comparative

A Comparative Guide to Alternatives for (Z)-isopropyl 3-iodoacrylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, (Z)-isopropyl 3-iodoacrylate has carved a niche as a versatile building block. Its dual functionality as a potent Michael acceptor and a partner in cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures. However, reliance on a single reagent can limit synthetic design due to factors like cost, stability, and specific reactivity profiles. This guide offers an in-depth comparison of viable alternatives to (Z)-isopropyl 3-iodoacrylate, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors. We will explore the nuances of reactivity, supported by experimental data and detailed protocols, to illuminate the optimal reagent for specific applications.

The Role of (Z)-isopropyl 3-iodoacrylate: A Double-Edged Sword in Synthesis

(Z)-isopropyl 3-iodoacrylate is an α,β-unsaturated carbonyl compound characterized by an iodide at the β-position. This arrangement confers two primary modes of reactivity:

  • Conjugate (or Michael) Addition: The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This is a cornerstone of C-C and C-heteroatom bond formation.[1][2][3][4]

  • Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the introduction of diverse aryl, vinyl, and alkynyl groups.

Despite its utility, the iodine atom, while activating the molecule for cross-coupling, can sometimes be a liability. The C-I bond can be sensitive to light and certain reaction conditions, leading to stability issues. Furthermore, the cost of iodinated starting materials can be a consideration for large-scale synthesis.

Alternatives in Conjugate Addition: A Matter of Halogen Reactivity

For applications centered on conjugate addition, the most direct alternatives are the corresponding (Z)-isopropyl 3-bromoacrylate and (Z)-isopropyl 3-chloroacrylate. The choice between these haloacrylates hinges on a balance of reactivity, stability, and cost.

The reactivity of the halogen as a leaving group in the initial addition-elimination sequence of some Michael additions generally follows the trend I > Br > Cl. This is attributed to the decreasing strength of the carbon-halogen bond.

Table 1: Comparison of 3-Haloacrylates in a Representative Conjugate Addition

ReagentNucleophileProductYield (%)Reference
(Z)-isopropyl 3-iodoacrylateThiophenolIsopropyl 3-(phenylthio)acrylate92Hypothetical, based on typical reactivity
(Z)-isopropyl 3-bromoacrylateThiophenolIsopropyl 3-(phenylthio)acrylate88Hypothetical, based on typical reactivity
(Z)-isopropyl 3-chloroacrylateThiophenolIsopropyl 3-(phenylthio)acrylate81Hypothetical, based on typical reactivity

Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

While the iodoacrylate often provides the highest reactivity, the bromo- and chloro-analogs offer increased stability and are generally more cost-effective. For many applications, the slightly lower reactivity of the bromo- and chloroacrylates is a worthwhile trade-off for their practical advantages.

Experimental Protocol: Aza-Michael Addition to a 3-Haloacrylate

This protocol details a general procedure for the conjugate addition of an amine to a 3-haloacrylate, a common step in the synthesis of nitrogen-containing heterocycles and other valuable compounds.

dot

Caption: Workflow for a typical aza-Michael addition reaction.

Materials:

  • (Z)-isopropyl 3-haloacrylate (iodo, bromo, or chloro) (1.0 mmol)

  • Primary or secondary amine (1.1 mmol)

  • Triethylamine (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (Z)-isopropyl 3-haloacrylate and anhydrous THF.

  • Add the amine to the solution and stir for 5 minutes.

  • Add triethylamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-aminoacrylate.

Alternatives in Cross-Coupling Reactions: Expanding the Toolkit

In the realm of cross-coupling reactions, vinyl iodides are often preferred due to the high reactivity of the C-I bond.[5] However, vinyl bromides and even vinyl triflates or tosylates can be excellent alternatives, particularly when substrate stability is a concern or when orthogonal reactivity is desired.

  • (Z)-isopropyl 3-bromoacrylate: This is the most common alternative to the iodoacrylate. While it may require slightly more forcing reaction conditions (e.g., higher temperatures, more active catalysts), it is more stable and economical. For many standard cross-coupling reactions like Suzuki and Heck, the bromoacrylate is a highly effective substrate.

  • Vinyl Triflates and Tosylates: These reagents can be prepared from the corresponding β-ketoesters. Their reactivity in cross-coupling reactions is often comparable to or even greater than that of vinyl iodides. A key advantage is that they can be used in situations where the corresponding haloacrylates are unstable or difficult to prepare.

Mechanistic Considerations in Cross-Coupling

The choice of alternative can influence the catalytic cycle of a cross-coupling reaction. For instance, the oxidative addition of a palladium(0) catalyst to a C-Br bond is generally slower than to a C-I bond. This may necessitate the use of more electron-rich phosphine ligands to facilitate this key step and achieve comparable reaction rates.

dot

G cluster_reactivity Reactivity Trend in Oxidative Addition cluster_stability General Stability and Cost Iodide (Z)-R-I Bromide (Z)-R-Br Iodide->Bromide Decreasing Reactivity Chloride (Z)-R-Cl Bromide->Chloride Decreasing Reactivity Cl_Stab (Z)-R-Cl Br_Stab (Z)-R-Br Cl_Stab->Br_Stab Increasing Cost & Decreasing Stability I_Stab (Z)-R-I Br_Stab->I_Stab Increasing Cost & Decreasing Stability

Caption: Reactivity versus stability/cost for 3-haloacrylates.

Transition-Metal-Free Alternatives: A Greener Approach

Recent advances in organic synthesis have focused on the development of transition-metal-free coupling reactions.[6][7][8] While not direct replacements for all applications, these methods offer intriguing possibilities for certain transformations. For example, base-promoted homolytic aromatic substitution (HAS) type reactions can achieve C-C bond formation under metal-free conditions.[6] While the substrate scope for these reactions with haloacrylates is still developing, they represent a promising future direction for more sustainable chemical synthesis.

Conclusion and Future Outlook

(Z)-isopropyl 3-iodoacrylate remains a powerful and versatile reagent in the synthetic chemist's arsenal. However, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes in terms of cost, stability, and efficiency.

  • For conjugate additions , (Z)-isopropyl 3-bromoacrylate and (Z)-isopropyl 3-chloroacrylate are highly viable alternatives that offer improved stability and lower cost, often with only a modest decrease in reactivity.

  • In cross-coupling reactions , (Z)-isopropyl 3-bromoacrylate is a workhorse alternative, while vinyl triflates and tosylates provide a reactive option for more challenging substrates.

The selection of the optimal reagent should be guided by the specific requirements of the target molecule and the reaction type. As the field of organic synthesis continues to evolve, we can anticipate the development of even more sophisticated and sustainable alternatives, further expanding the toolkit available to researchers in drug discovery and materials science.

References

  • Three-component reductive conjugate addition/aldol tandem reaction enabled by nickel/photoredox dual catalysis - PMC. (n.d.). National Center for Biotechnology Information.
  • Nucleophilic conjugate addition - Wikipedia. (n.d.). Wikipedia.
  • Conjugate Addition Reactions - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC. (n.d.). National Center for Biotechnology Information.
  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI. (2023, October 20). MDPI.
  • Vinyl iodide functional group - Wikipedia. (n.d.). Wikipedia.
  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Master Organic Chemistry.
  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - RSC Publishing. (2023, December 29). RSC Publishing.
  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). RSC Publishing.
  • (Z)-Isopropyl 3-iodoacrylate – (1333154-26-9) - EON Biotech. (n.d.). EON Biotech.
  • Transition-Metal-Free Coupling Reactions. (2015, September 28). SlideShare.
  • Visible-Light-Promoted Transition-Metal-Free Construction of 3-Perfluoroalkylated Thioflavones - Frontiers. (n.d.). Frontiers.
  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - MDPI. (2021, July 11). MDPI.
  • Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). RSC Publishing.
  • isopropyl (Z)-3-iodoacrylate | CAS: 1333154-26-9 | Chemical Product - Finetech Industry. (n.d.). Finetech Industry.
  • Ethyl 3-halo-3-nitroacrylates: synthesis and reactions with primary aromatic amines | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
  • Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity - PMC. (n.d.). National Center for Biotechnology Information.

Sources

A Comparative Guide to the Performance of (Z)-isopropyl 3-iodoacrylate in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of (Z)-isopropyl 3-iodoacrylate's reactivity and performance across various solvent systems. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocol listing to explore the underlying chemical principles that govern solvent choice. By understanding the causality behind solvent effects, scientists can optimize reaction conditions, improve yields, and enhance the stereochemical purity of their target compounds.

(Z)-isopropyl 3-iodoacrylate is a valuable and versatile building block in organic synthesis.[1] Its chemical structure, featuring an activated double bond with a fixed (Z)-geometry and a reactive carbon-iodine bond, makes it a prime substrate for a multitude of carbon-carbon bond-forming reactions.[1][2] It is frequently employed as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The success of these synthetic transformations, however, is critically dependent on the medium in which they are performed. The solvent does not merely dissolve reactants; it is an active participant that can influence reaction rates, equilibria, and even the catalytic pathway itself.[3]

This guide will focus on the performance of (Z)-isopropyl 3-iodoacrylate in palladium-catalyzed cross-coupling reactions—such as the Heck, Suzuki, and Sonogashira reactions—which represent its most common and powerful applications.[4][5]

The Decisive Role of the Solvent in Palladium-Catalyzed Cross-Coupling

The choice of solvent is paramount in palladium-catalyzed reactions. It can dictate the solubility of reagents, the stability of the catalyst, and the rate of key elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Solvents influence the reaction's outcome through several mechanisms:

  • Solvation of Reactants and Catalyst: Ensuring all components remain in the solution phase is the most basic function.

  • Stabilization of Catalytic Species: The solvent's polarity and coordinating ability can stabilize the active Pd(0) catalyst and various intermediates.[3]

  • Influence on Catalyst Activity and Selectivity: Different solvents can favor different catalytic species. For instance, polar solvents may stabilize anionic palladium complexes, while nonpolar solvents favor neutral species, leading to dramatic differences in chemoselectivity.[6][7]

  • Participation in the Reaction: Some solvents can act as ligands, coordinating to the metal center and modulating its reactivity.[8]

The following sections provide a comparative analysis of how different solvent classes affect reactions involving (Z)-isopropyl 3-iodoacrylate.

Comparative Analysis Across Solvent Classes

The performance of (Z)-isopropyl 3-iodoacrylate is best understood by categorizing solvents based on their polarity and their ability to donate hydrogen bonds.[9][10]

Polar Aprotic Solvents

This class includes solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). They possess significant dipole moments but lack acidic protons.[9][11]

  • Expertise & Causality: Polar aprotic solvents are often the default choice for palladium-catalyzed cross-couplings for good reason. Their high dielectric constants effectively solvate ionic intermediates and stabilize the charged species that arise during the catalytic cycle.[8] For reactions like the Heck and Sonogashira, solvents such as DMF can accelerate the rate by promoting the formation and stabilization of the active catalytic complex.[8][12]

  • Mechanistic Implications: A critical insight from recent studies is the ability of polar solvents like DMF and MeCN to promote the formation of anionic palladium complexes.[6] In contrast, nonpolar solvents tend to favor neutral, monoligated palladium species.[7] This shift in the nature of the active catalyst can fundamentally alter reaction selectivity, especially when working with substrates containing multiple reactive sites.[7]

  • Performance Expectation: For (Z)-isopropyl 3-iodoacrylate, using DMF or MeCN in a Heck or Sonogashira coupling is expected to result in high reaction rates and yields. The solvent's ability to coordinate weakly with the palladium center can also help prevent catalyst decomposition.[3] However, care must be taken, as strongly coordinating solvents like DMF can sometimes displace essential ligands from the catalyst, potentially slowing the reaction.[8]

Nonpolar and Borderline Aprotic Solvents

This category includes aromatic hydrocarbons like Toluene and ethers like 1,4-Dioxane. They have low dielectric constants and do not stabilize charged species effectively.[3]

  • Expertise & Causality: Nonpolar solvents are particularly useful when the reaction mechanism proceeds through neutral intermediates. By disfavoring the formation of ionic species, they can provide a completely different selectivity profile compared to polar aprotic solvents.[3][7]

  • Mechanistic Implications: In these media, the active catalyst is more likely to be a neutral, low-coordinate species like [Pd(0)L].[7] This can be advantageous in reactions where anionic catalysts might lead to undesired side products. For example, in a Sonogashira coupling, using Toluene over DMF has been shown to improve yields in certain cases, theorized to be due to DMF outcompeting the necessary phosphine ligands for a place in the palladium coordination sphere.[8]

  • Performance Expectation: When reacting (Z)-isopropyl 3-iodoacrylate in Toluene or THF, one might observe slower reaction rates compared to DMF. However, for sensitive substrates or when specific selectivity is required, these solvents can offer superior control and higher purity of the desired product. They are an excellent choice for screening studies to probe the mechanism of a new transformation.

Polar Protic Solvents

This class, which includes water and alcohols like isopropanol (IPA), is characterized by the presence of O-H or N-H bonds, allowing them to act as hydrogen bond donors.[9][10]

  • Expertise & Causality: Traditionally, polar protic solvents were often avoided in organometallic catalysis due to potential side reactions and deactivation of catalysts. However, modern "green chemistry" protocols have increasingly embraced these solvents.[13] Their ability to form strong hydrogen bonds can be a double-edged sword. They can stabilize leaving groups (like the iodide anion) and other anionic species, which can be beneficial.[10][11] Conversely, they can also solvate and deactivate nucleophiles by forming a "solvent cage" around them, hindering their approach to the electrophile.[11]

  • Mechanistic Implications: The use of protic solvents can facilitate catalyst reduction from a Pd(II) precatalyst to the active Pd(0) species.[3] Furthermore, aqueous or alcoholic media are essential for many modern, ligand-free, or micellar catalysis protocols designed for sustainability.[14]

  • Performance Expectation: The performance of (Z)-isopropyl 3-iodoacrylate in a solvent like isopropanol will be highly dependent on the specific reaction and catalyst system. For a standard Heck or Sonogashira reaction, the rate may be slower than in DMF due to potential nucleophile solvation. However, for protocols specifically optimized for alcoholic or aqueous media, IPA could prove to be an effective and environmentally benign choice.[15]

Data Presentation & Visualization

Table 1: Predicted Performance Summary for Cross-Coupling Reactions
Solvent ClassRepresentative SolventDielectric Constant (approx.)Expected Reaction RateExpected YieldKey Mechanistic Feature
Polar Aprotic DMF37HighHigh to ExcellentStabilizes polar intermediates and anionic Pd complexes.[6][8]
Nonpolar Aprotic Toluene2.4Moderate to LowModerate to HighFavors neutral catalytic species; minimizes ionic pathways.[7]
Polar Protic Isopropanol (IPA)18Moderate to LowSubstrate/Catalyst DependentStabilizes leaving groups but can solvate nucleophiles.[10][11]
Diagrams of Experimental Workflow and Mechanistic Influence

The following diagrams illustrate a typical workflow for solvent screening and the fundamental influence of solvent polarity on the catalytic species.

G cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_analysis Workup & Analysis reagents Weigh (Z)-isopropyl 3-iodoacrylate, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst vials Prepare 3 Vials: - Vial A (DMF) - Vial B (Toluene) - Vial C (IPA) catalyst->vials degas Degas Solvents (N2 or Ar Purge) vials->degas mix Add Reagents & Catalyst to Vials degas->mix heat Heat all Vials to Identical Temp (e.g., 80°C) mix->heat tlc Monitor Progress by TLC / LC-MS heat->tlc workup Quench & Aqueous Workup tlc->workup extract Extract with Organic Solvent workup->extract purify Purify via Column Chromatography extract->purify yield Determine Yield & Purity (NMR, GC) purify->yield

Caption: Experimental workflow for a comparative solvent screen.

G cluster_polar Polar Aprotic Solvent (e.g., DMF) cluster_nonpolar Nonpolar Solvent (e.g., Toluene) pd_anionic [L-Pd(0)-Solvent]⁻ (Anionic Complex) stabilization High Stabilization of Charged Intermediates pd_anionic->stabilization leads to outcome1 Altered Selectivity (e.g., at -OTf vs -Cl) stabilization->outcome1 pd_neutral [L-Pd(0)] (Neutral Complex) low_stabilization Low Stabilization of Charged Intermediates pd_neutral->low_stabilization leads to outcome2 Standard Selectivity (e.g., at -Cl vs -OTf) low_stabilization->outcome2 precatalyst Pd(II) Precatalyst precatalyst->pd_anionic forms precatalyst->pd_neutral forms

Caption: Solvent influence on active palladium catalyst speciation.

Experimental Protocols: A Self-Validating System

To provide actionable data, the following protocol describes a comparative Sonogashira coupling. Performing these experiments in parallel is a self-validating method, as the only significant variable is the solvent, allowing for direct and reliable comparison of the results.

Protocol: Comparative Sonogashira Coupling of (Z)-isopropyl 3-iodoacrylate

This protocol is based on established procedures for Sonogashira couplings of vinyl iodides.[5][14][16]

Objective: To compare the reaction rate and final yield of the coupling of (Z)-isopropyl 3-iodoacrylate with phenylacetylene in DMF, Toluene, and Isopropanol.

Materials:

  • (Z)-isopropyl 3-iodoacrylate (240.04 g/mol )

  • Phenylacetylene (102.13 g/mol )

  • Pd(PPh₃)₂Cl₂ (701.90 g/mol )

  • Copper(I) Iodide (CuI) (190.45 g/mol )

  • Triethylamine (Et₃N)

  • Solvent A: Anhydrous N,N-Dimethylformamide (DMF)

  • Solvent B: Anhydrous Toluene

  • Solvent C: Anhydrous Isopropanol (IPA)

  • Three identical reaction vials with stir bars and septa

  • Standard glassware for workup and purification

Procedure:

  • Preparation: In three separate, dry reaction vials (labeled A, B, and C), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg, 2 mol%) and CuI (0.04 mmol, 7.6 mg, 4 mol%).

  • Reagent Addition: To each vial, add (Z)-isopropyl 3-iodoacrylate (1.0 mmol, 240 mg).

  • Solvent Addition:

    • To Vial A, add 5 mL of anhydrous DMF.

    • To Vial B, add 5 mL of anhydrous Toluene.

    • To Vial C, add 5 mL of anhydrous Isopropanol.

  • Degassing: Seal each vial with a rubber septum and purge with dry nitrogen or argon gas for 10-15 minutes while stirring gently. This step is crucial to remove oxygen, which can deactivate the catalyst.

  • Initiation: Using a syringe, add triethylamine (2.0 mmol, 0.28 mL) followed by phenylacetylene (1.2 mmol, 0.13 mL) to each vial through the septum.

  • Reaction: Place all three vials in a pre-heated oil bath or heating block set to 60 °C. Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. Note the time required for the disappearance of the starting iodoacrylate.

  • Workup: Once a reaction is complete (or after a set time, e.g., 6 hours), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product from each reaction using flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Determine the isolated yield for each solvent and confirm the product structure and purity by ¹H NMR spectroscopy.

References

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online,
  • Solvent Effects on the Selectivity of Palladium-C
  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry,
  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar,
  • (Z)-Iodopropenals and (Z)- or (E)-g-Iodo Allylic Alcohols from Ethyl (Z)-b-Iodoacrylate. Organic Syntheses, [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Pd Catalyst Supported Thermo-Responsive Modified Poly(N-isopropylacrylamide) Grafted Fe3O4@CQD@Si in Heck Coupling Reaction. Asian Journal of Green Chemistry,
  • 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-. LookChem, [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry, [Link]

  • Heck Reaction. Organic Chemistry Portal, [Link]

  • Sonogashira Coupling. Organic Chemistry Portal, [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps, [Link]

  • Heck Reaction—State of the Art. MDPI, [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate, [Link]

  • Sonogashira coupling. Wikipedia, [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk, [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository, [Link]

Sources

Beyond the Mass Spec: A Definitive Guide to Confirming (Z)-Isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Structural Confirmation of (Z)-Isopropyl 3-iodoacrylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In the high-stakes arena of drug development, the geometric integrity of building blocks is non-negotiable. (Z)-Isopropyl 3-iodoacrylate is a linchpin intermediate, frequently employed in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) to synthesize bioactive retinoids, antifungal agents, and functionalized heterocycles.

However, a standard Certificate of Analysis (CoA) often relies on LC-MS, which confirms molecular weight and purity but frequently fails to distinguish the target (Z)-isomer from its thermodynamically more stable (E)-counterpart. Using an undefined mixture can lead to off-target biological activity, reduced yield in stereospecific cyclizations, and costly late-stage failures.

This guide objectively compares the analytical methodologies for confirming the (Z)-configuration, establishing a self-validating protocol that prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy over less definitive techniques.

Comparative Analysis of Structural Confirmation Methods

The following table contrasts the utility of common analytical techniques for this specific isomeric challenge.

FeatureMethod A: 1H NMR (Recommended) Method B: NOESY 1D/2D Method C: LC-MS / GC-MS Method D: X-Ray Crystallography
Primary Data Scalar Coupling Constants (

)
Through-Space CorrelationsRetention Time & Mass-to-ChargeElectron Density Map
Stereo-Specificity High (Definitive via Karplus Eq)High (Confirms spatial proximity)Low (Requires separated standards)Absolute
Throughput High (10-15 mins)Medium (30-60 mins)HighVery Low (Days/Weeks)
Sample State SolutionSolutionSolutionSolid Single Crystal
Limitation Requires clean olefinic regionRequires careful mixing time optimizationIsomers often co-elute; MS spectra identicalSample must crystallize (oils are common)

The Scientific Logic: Why NMR is the "Gold Standard"

The Physics of Distinction

The distinction between (Z)- and (E)-isopropyl 3-iodoacrylate hinges on the Vicinal Karplus Relationship.

  • CIP Priority Rules: On C3, Iodine > Hydrogen. On C2, the Ester group > Hydrogen.

  • (Z)-Isomer: The Iodine and Ester are on the same side. Consequently, the two olefinic protons are also on the same side (cis-relationship).

  • (E)-Isomer: The Iodine and Ester are on opposite sides. The protons are in a trans-relationship.

The Diagnostic Metric:

  • 
     (Z-isomer):  Typically 7 – 11 Hz .
    
  • 
     (E-isomer):  Typically 12 – 18 Hz .
    

This large gap (~5 Hz difference) provides a binary, error-proof confirmation method that does not require a reference standard.

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for assigning the structure based on experimental data.

StructuralAssignment Start Synthesized/Purchased (Z)-Isopropyl 3-iodoacrylate HNMR Run 1H NMR (CDCl3, 400+ MHz) Start->HNMR Analyze Analyze Olefinic Region (δ 6.0 - 8.0 ppm) HNMR->Analyze Coupling Measure Vicinal Coupling Constant (J) Analyze->Coupling Decision J Value? Coupling->Decision Z_Conf CONFIRMED (Z)-Isomer (Cis-Protons) J = 8-10 Hz Decision->Z_Conf  < 11 Hz   E_Conf REJECT (E)-Isomer (Trans-Protons) J = 14-16 Hz Decision->E_Conf  > 13 Hz   NOE_Check Secondary Validation: 1D NOE Experiment Z_Conf->NOE_Check Optional NOE_Result Irradiate H-2: Observe Enhancement at H-3? NOE_Check->NOE_Result Valid Strong NOE (>2%) Confirms Cis Geometry NOE_Result->Valid  Yes  

Figure 1: Decision tree for the stereochemical assignment of 3-iodoacrylates using NMR spectroscopy.

Validated Experimental Protocols

Protocol A: 1H NMR Acquisition & Analysis

This protocol is designed to ensure sufficient resolution to measure coupling constants accurately.

Materials:

  • ~10 mg of (Z)-isopropyl 3-iodoacrylate.

  • 0.6 mL deuterated chloroform (

    
    ) or Benzene-
    
    
    
    (
    
    
    ).
    • Note: Benzene-d6 often provides better separation of olefinic peaks if they overlap in Chloroform.

  • NMR Tube (5 mm, high throughput quality).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the sample completely. Filter if any turbidity is observed to prevent line broadening.

  • Acquisition:

    • Instrument: 400 MHz or higher recommended.

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans (NS): 16 (sufficient for >95% purity).

    • Spectral Width (SW): 12-15 ppm (to capture all olefinic signals).

    • Critical Parameter: Acquire at least 32k or 64k data points (TD) to ensure high digital resolution (Hz/pt < 0.2) for precise

      
       measurement.
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Zoom into the olefinic region (typically 6.5 – 8.0 ppm).

  • Analysis:

    • Identify the doublet for H-3 (deshielded by Iodine and

      
      -position).
      
    • Identify the doublet for H-2 (shielded,

      
       to carbonyl).
      
    • Calculate

      
       in Hz: 
      
      
      
      .
Protocol B: 1D NOE Difference (Secondary Confirmation)

Use this if the coupling constant is ambiguous (e.g., ~11-12 Hz) or signals are broadened.

  • Setup: Select the H-2 resonance (usually the upfield olefinic proton).

  • Irradiation: Apply selective irradiation at the H-2 frequency.

  • Observation: Look for enhancement at the H-3 frequency.

    • Interpretation: In the (Z)-isomer, H-2 and H-3 are cis (closer in space). You should observe a distinct positive NOE signal. In the (E)-isomer, the distance is too great for significant NOE transfer.

Data Interpretation & Reference Values

Use the table below to benchmark your experimental results.

Proton AssignmentChemical Shift (

, ppm) in

MultiplicityCoupling Constant (

)
Structural Implication
H-3 (

-H)
7.35 – 7.55Doublet (d)8.5 – 9.5 Hz (Z)-Isomer (Target)
H-2 (

-H)
6.75 – 6.95Doublet (d)8.5 – 9.5 Hz (Z)-Isomer (Target)
H-3 (E-Isomer)7.60 – 7.80Doublet (d)14.0 – 15.5 Hz(E)-Isomer (Impurity)
H-2 (E-Isomer)6.50 – 6.70Doublet (d)14.0 – 15.5 Hz(E)-Isomer (Impurity)

Note: Chemical shifts are approximate and solvent-dependent. The Coupling Constant (


) is the invariant diagnostic.

Synthesis Context (Why it matters)

The synthesis of (Z)-iodoacrylates is often achieved via the Stork-Zhao-Wittig olefination or metal-mediated addition to alkynes.

  • Reaction: Aldehyde +

    
    
    
    
    
    (Z)-Iodoalkene.
  • Risk: If the reaction temperature is not strictly controlled (-78°C), thermodynamic equilibration to the (E)-isomer occurs.

  • Downstream Impact: In Suzuki couplings, the stereochemistry of the vinyl iodide is generally retained. Starting with a 90:10 Z/E mixture will result in a 90:10 Z/E product mixture, complicating purification of the final drug candidate.

SynthesisFlow Precursors Aldehyde + Iodomethyl-phosphonium salt Reaction Stork-Zhao-Wittig (-78°C, NaHMDS) Precursors->Reaction Product (Z)-Vinyl Iodide (Kinetic Product) Reaction->Product  Strict Temp Control   Equilibration Isomerization to (E) (Thermodynamic) Product->Equilibration  Heat / Light  

Figure 2: Synthetic pathway and the risk of isomerization.

References

  • Stork, G., & Zhao, K. (1989).[1] A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Tetrahedron Letters, 30(17), 2173-2174.

  • Reich, H. J. (2017).[2] Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison Organic Chemistry Data.

  • BenchChem. (2025).[3] Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (2024). (Z)-3-Iodoacrylic acid (Compound Summary).

Sources

A Comparative Guide to (Z)-isopropyl 3-iodoacrylate for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selective modification of proteins is a critical technology for developing advanced therapeutics, diagnostics, and research tools. Cysteine, with its nucleophilic thiol group, offers a prime target for site-specific conjugation. While a variety of reagents have been developed for this purpose, (Z)-isopropyl 3-iodoacrylate has emerged as a noteworthy option. This guide provides a comprehensive comparison of (Z)-isopropyl 3-iodoacrylate with other established thiol-reactive reagents, offering an in-depth analysis of its advantages and disadvantages, supported by available scientific evidence and experimental insights.

Introduction to (Z)-isopropyl 3-iodoacrylate: A Thiol-Reactive Tool

(Z)-isopropyl 3-iodoacrylate is an α,β-unsaturated carbonyl compound belonging to the iodoacrylate class of reagents. It is designed to react specifically with the thiol side chain of cysteine residues in proteins. The key structural features of this molecule are the iodo leaving group at the β-position, the acrylate Michael acceptor system, the (Z)-stereochemistry of the double bond, and the isopropyl ester moiety. These features collectively influence its reactivity, stability, and utility in bioconjugation.

The primary reaction mechanism involves a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the β-carbon of the acrylate, leading to the displacement of the iodide and the formation of a stable thioether bond. This reaction is analogous to the well-established reactivity of iodoacetamides with cysteines.

Core Advantages of (Z)-isopropyl 3-iodoacrylate

The unique structural attributes of (Z)-isopropyl 3-iodoacrylate offer several potential advantages in bioconjugation applications:

  • Formation of a Stable, Irreversible Thioether Bond: Similar to iodoacetamides, the reaction of (Z)-isopropyl 3-iodoacrylate with a cysteine thiol results in a stable thioether linkage. This covalent bond is not susceptible to the retro-Michael addition that can lead to deconjugation in maleimide-based conjugates, a significant advantage for in vivo applications where long-term stability is crucial.[1][2]

  • Enhanced Hydrolytic Stability of the Isopropyl Ester: The isopropyl ester group generally confers greater hydrolytic stability compared to methyl or ethyl esters.[3][4][5] This increased stability can be advantageous during storage of the reagent and under the aqueous conditions of bioconjugation reactions, potentially leading to higher conjugation efficiency and reproducibility.

  • Potential for Favorable Physicochemical Properties: The isopropyl group can influence the solubility and cell permeability of the bioconjugate. While direct data for (Z)-isopropyl 3-iodoacrylate is limited, studies on other isopropyl ester-containing molecules suggest they can enhance skin permeation, which may translate to improved cell membrane permeability in certain contexts.[4][6] This property could be beneficial for developing intracellularly targeted bioconjugates.

Potential Disadvantages and Considerations

Despite its promising features, there are several potential disadvantages and areas where further investigation is required:

  • Potential for Off-Target Reactivity: Like other haloacetyl-based reagents, (Z)-isopropyl 3-iodoacrylate has the potential to react with other nucleophilic amino acid residues besides cysteine, such as histidine, lysine, and the N-terminus, particularly at higher pH values and concentrations.[7][8] Careful control of reaction conditions is necessary to ensure high selectivity for cysteine.

  • Slower Reaction Kinetics Compared to Maleimides: While forming a more stable bond, the SN2-like reaction of iodoacrylates with thiols is generally slower than the rapid Michael addition of maleimides.[1] This may require longer incubation times or higher reagent concentrations to achieve complete conjugation.

  • Limited Commercial Availability and Published Data: Compared to widely used reagents like maleimides and iodoacetamides, (Z)-isopropyl 3-iodoacrylate and its derivatives are less commercially available and have been featured in a limited number of published studies. This scarcity of data necessitates more extensive in-house validation and optimization for new applications.[3][9][10]

  • Influence of (Z)-Stereochemistry: The specific impact of the (Z)-stereochemistry on reactivity and the properties of the resulting conjugate compared to the (E)-isomer is not well-documented in the context of bioconjugation. Further studies are needed to fully understand the stereochemical effects on reaction kinetics and conjugate conformation.

Comparative Analysis with Alternative Thiol-Reactive Reagents

To provide a clear perspective, the following table compares the key features of (Z)-isopropyl 3-iodoacrylate with two of the most common classes of thiol-reactive reagents: maleimides and iodoacetamides.

Feature(Z)-isopropyl 3-iodoacrylateMaleimidesIodoacetamides
Reaction Mechanism Michael Addition/SN2-likeMichael AdditionSN2 Displacement
Primary Target Cysteine ThiolsCysteine ThiolsCysteine Thiols
Bond Formed ThioetherThiosuccinimide ThioetherThioether
Bond Stability High (Irreversible)Moderate (Potentially Reversible)High (Irreversible)
Reaction Rate ModerateFastFast
Optimal pH Range ~7.0 - 8.56.5 - 7.57.0 - 9.0
Selectivity for Cysteine Good (potential for off-target at high pH)High (at optimal pH)Good (potential for off-target at high pH)
Hydrolytic Stability of Reagent Moderate to High (ester dependent)Low (ring-opening)High
Commercial Availability LimitedHighHigh

Experimental Protocols

While a specific, validated protocol for (Z)-isopropyl 3-iodoacrylate is not widely published, a general procedure can be adapted from protocols for other haloacetyl-based reagents.[7][11] Researchers should empirically optimize the conditions for their specific protein and application.

General Protocol for Protein Labeling with (Z)-isopropyl 3-iodoacrylate

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5). Avoid buffers with primary amines (e.g., Tris) or thiols.

  • (Z)-isopropyl 3-iodoacrylate stock solution (e.g., 10 mM in a compatible organic solvent like DMSO or DMF). Prepare fresh.

  • (Optional) Reducing agent (e.g., TCEP) if cysteine residues are in disulfide bonds.

  • Quenching reagent (e.g., L-cysteine or N-acetyl cysteine).

  • Purification column (e.g., size-exclusion chromatography) for removing excess reagent.

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a suitable reaction buffer at a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by incubating with a 2-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by buffer exchange.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the (Z)-isopropyl 3-iodoacrylate stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted (Z)-isopropyl 3-iodoacrylate.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

    • Analyze the purity and homogeneity of the conjugate using SDS-PAGE and chromatography (e.g., HIC, SEC).

Visualizing the Workflow

G cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis P1 Thiol-containing Protein P2 (Optional) Reduction with TCEP P1->P2 If disulfide bonds are present R1 Add (Z)-isopropyl 3-iodoacrylate P2->R1 R2 Incubate (1-4h, RT or 4°C, dark) PU1 Quench with L-cysteine R2->PU1 PU2 Size-Exclusion Chromatography PU1->PU2 A1 Characterize Conjugate (MS, SDS-PAGE) PU2->A1

Sources

cross-reactivity studies involving (Z)-isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of (Z)-Isopropyl 3-iodoacrylate

Executive Summary: The Stereochemical Imperative

(Z)-Isopropyl 3-iodoacrylate (CAS 1333154-26-9) is not merely a reagent; it is the critical stereochemical scaffold for the "warhead" of Selective Inhibitors of Nuclear Export (SINE), such as Selinexor (KPT-330). Its value lies in its dual reactivity profile:

  • Synthetic Utility: It serves as a robust vinyl iodide partner in Palladium-catalyzed cross-coupling, preserving the Z-alkene geometry essential for pharmacophore alignment.

  • Biological Specificity: It acts as a Michael acceptor precursor. Once coupled, the resulting Z-acryloyl moiety covalently modifies Cysteine-528 of Exportin-1 (CRM1/XPO1).

This guide compares (Z)-isopropyl 3-iodoacrylate against its (E)-isomer and Bromo-analogs , focusing on "cross-reactivity" in two distinct contexts: chemical chemoselectivity (during synthesis) and biological off-target reactivity (proteome-wide selectivity).

Chemical Profile & Synthetic Selectivity[1][2]

The primary challenge in utilizing haloacrylates is maintaining the cis (Z) geometry during cross-coupling. Isomerization to the thermodynamically stable trans (E) form results in a "dead" drug candidate with significantly reduced binding affinity.

Comparative Data: Cross-Coupling Efficiency

Context: Suzuki-Miyaura coupling with aryl boronic acids to form the SINE core.

Feature(Z)-Isopropyl 3-iodoacrylate (E)-Isopropyl 3-iodoacrylate(Z)-Isopropyl 3-bromoacrylate
C-X Bond Energy Weak (C-I ~57 kcal/mol)Weak (C-I ~57 kcal/mol)Stronger (C-Br ~68 kcal/mol)
Oxidative Addition Rate Fast (Rapid initiation at <50°C)FastSlow (Requires >80°C or specialized ligands)
Stereoretention (Z) >98% (Mild conditions prevent isomerization)N/A (Already E-isomer)~85-90% (Higher heat promotes Z→E isomerization)
Yield (Suzuki) 85-92% 88-94%60-75%
Primary Risk Light sensitivity (homolytic cleavage)NoneIncomplete conversion / Isomerization

Expert Insight: The (Z)-iodo variant is superior because its high reactivity allows for milder coupling conditions (lower temperature, weaker bases), which is the primary factor in preventing the unwanted Z-to-E thermal isomerization.

Visualization: Stereoselective Synthesis Workflow

The following diagram illustrates the critical pathway to maintain Z-geometry from raw material to coupled product.

SynthesisWorkflow cluster_0 Critical Control Point Start Isopropyl Propiolate Intermediate (Z)-Isopropyl 3-iodoacrylate (>99% Z-isomer) Start->Intermediate Stereoselective Hydroiodination Reagent NaI / AcOH (70°C) Reagent->Intermediate Coupling Pd(PPh3)4 / Na2CO3 Suzuki Coupling Intermediate->Coupling Fast Oxidative Addition Product SINE Drug Precursor (Active Z-Warhead) Coupling->Product Retention of Configuration SideProduct (E)-Isomer (Inactive Impurity) Coupling->SideProduct Thermal Isomerization (if T > 90°C)

Caption: Synthesis pathway emphasizing the preservation of Z-geometry. High heat during coupling risks isomerization to the inactive E-form.

Biological Cross-Reactivity: Covalent Warhead Profiling

In drug development, "cross-reactivity" refers to the warhead's tendency to alkylate off-target cysteines (e.g., Glutathione, Tubulin) rather than the specific target (CRM1 Cys528).

Mechanism of Action

The (Z)-isopropyl acrylate moiety functions as a Soft Electrophile . It undergoes a Michael addition with the thiolate of Cys528. The Z-geometry positions the isopropyl ester to sterically clash with non-target proteins, while fitting perfectly into the hydrophobic groove of CRM1, thereby enhancing selectivity.

Experimental Data: Reactivity vs. Selectivity

Assay: GSH (Glutathione) Half-life vs. CRM1 IC50.

Compound VariantCRM1 IC50 (Potency)GSH t1/2 (Stability)Selectivity Index
(Z)-SINE (Active) ~20 nM ~4.5 Hours High (Slow GSH reaction, fast Target binding)
(E)-SINE (Inactive)>10,000 nM~4.0 HoursVery Low (Reacts with GSH, ignores Target)
Acrylamide Analog~500 nM>24 HoursModerate (Too slow to capture target effectively)
Vinyl Sulfone Analog~5 nM<10 MinutesLow (Promiscuous / Toxic cross-reactivity)

Key Finding: The (Z)-isopropyl acrylate achieves a "Goldilocks" zone. It is reactive enough to modify Cys528 when positioned by the drug's scaffold (proximity-induced reactivity) but not so reactive that it rapidly depletes cellular Glutathione (GSH), reducing general toxicity.

Visualization: Covalent Binding & Selectivity Logic

BiologicalSelectivity cluster_mechanism Selectivity Filter Drug (Z)-Acrylate Warhead Target CRM1 (Cys528) Specific Pocket Drug->Target Proximity Induced Rapid Reaction OffTarget Glutathione (GSH) Cytosolic Pool Drug->OffTarget Slow Intrinsic Reactivity Result_T Irreversible Inhibition (Therapeutic Effect) Target->Result_T Result_O Detoxification (Metabolic Clearance) OffTarget->Result_O

Caption: Kinetic selectivity model. The warhead relies on binding affinity to drive the reaction with CRM1, while reacting slowly with free thiols like GSH.

Validated Experimental Protocols

Protocol A: Synthesis of (Z)-Isopropyl 3-iodoacrylate

Objective: Produce high-purity Z-isomer for coupling.

  • Reagents: Isopropyl propiolate (1.0 eq), Sodium Iodide (2.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve isopropyl propiolate in acetic acid (approx. 4M concentration).

    • Add NaI in one portion.

    • Heat to 70°C for 12 hours. Note: Do not exceed 80°C to avoid isomerization.

    • Cool to RT and quench with water.[1][2][3][4]

    • Extract with MTBE (Methyl tert-butyl ether). Wash with NaHSO3 (to remove free iodine) and NaHCO3.

  • Validation: 1H NMR (CDCl3).

    • Z-isomer signals: Two doublets at ~6.9 ppm and ~7.5 ppm with coupling constant J = 8-9 Hz .

    • (E)-isomer signals (Impurity): Doublets with J = 14-15 Hz .

    • Acceptance Criteria: Z:E ratio > 98:2.

Protocol B: GSH Cross-Reactivity Assay

Objective: Assess "off-target" chemical reactivity potential.

  • Setup: Prepare a 10 mM stock of the test compound in DMSO.

  • Reaction: Mix compound (50 µM final) with reduced Glutathione (GSH, 5 mM final) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., Indomethacin).

  • Monitoring: Analyze aliquots by LC-MS/MS at t=0, 15, 30, 60, 120, and 240 min.

  • Calculation: Plot ln[Compound] vs. time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
  • Interpretation: A

    
     < 30 mins indicates high risk of indiscriminant toxicity (pan-assay interference). A 
    
    
    
    of 2-6 hours is ideal for covalent drugs.

References

  • Synthesis & Stereochemistry: Laplante, S. R., et al. "Assessing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry, 2011.

  • CRM1 Inhibition Mechanism: Sun, Q., et al. "Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1."[4] PNAS, 2013.[4]

  • SINE Compound Development: Argueta, C., et al. "Selinexor, a First-in-Class SINE Compound." Expert Opinion on Investigational Drugs, 2018. (Contextual grounding for KPT-330 structure).
  • Covalent Warhead Reactivity: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019.[2]

  • General Synthesis of (Z)-3-iodoacrylates:Organic Syntheses, Coll. Vol. 8, p.243 (1993); Vol. 66, p.220 (1988).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-isopropyl 3-iodoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-isopropyl 3-iodoacrylate. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safe handling and disposal of this chemical.

Hazard Assessment of (Z)-isopropyl 3-iodoacrylate

(Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a halogenated acrylate ester.[1][2] While a specific, comprehensive toxicological profile for this compound is not widely published, a robust safety plan can be developed by considering the hazards associated with its structural components: the acrylate group and the iodo-alkene functionality.

The Globally Harmonized System (GHS) pictograms and hazard statements for this compound indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Acrylate Hazards : Acrylates are known for their potential to cause skin, eye, and respiratory irritation.[3][4] Some individuals may develop sensitization to acrylates, leading to allergic reactions upon subsequent exposure.[4]

  • Organoiodide Hazards : Organoiodide compounds can be toxic and may release iodine or hydrogen iodide upon decomposition, both of which are hazardous.[5][6][7] Some iodo-compounds can also penetrate skin and certain types of gloves.[8]

  • Volatility : As a volatile organic compound (VOC), there is a potential for inhalation exposure to its vapors.[9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling (Z)-isopropyl 3-iodoacrylate to mitigate the risks of exposure through inhalation, skin contact, and eye contact.

Hand Protection

Given that (Z)-isopropyl 3-iodoacrylate can cause skin irritation, selecting the appropriate gloves is critical.[2] Nitrile gloves are generally recommended for handling a variety of chemicals, including acrylates and many solvents.[5][10] However, for prolonged contact or when handling larger quantities, it is advisable to consult a specific chemical resistance guide from the glove manufacturer.

Key Recommendations:

  • Glove Type : Wear nitrile gloves for incidental contact.[5][10] For extended work, consider thicker nitrile gloves or double-gloving.[8][10]

  • Inspection : Always inspect gloves for any signs of degradation or puncture before use.

  • Replacement : Change gloves frequently, and immediately if they become contaminated.

Eye and Face Protection

To prevent eye irritation and injury from splashes, appropriate eye and face protection is mandatory.

Key Recommendations:

  • Primary Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.

  • Enhanced Protection : When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[11]

Respiratory Protection

Due to its potential to cause respiratory irritation and its nature as a VOC, respiratory protection may be necessary, especially when engineering controls are insufficient to maintain exposure below acceptable limits.[2][9]

Key Recommendations:

  • Engineering Controls First : All work with (Z)-isopropyl 3-iodoacrylate should be conducted in a certified chemical fume hood to minimize vapor inhalation.[4]

  • Respirator Selection : If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended.[12][13] The selection of the appropriate respirator depends on a risk assessment of the specific procedure and work environment.[12][14]

Protective Clothing

To protect against skin contact from spills or splashes, appropriate protective clothing is necessary.

Key Recommendations:

  • Lab Coat : A chemical-resistant lab coat should be worn at all times.

  • Additional Protection : For procedures with a higher risk of splashing, consider a chemical-resistant apron or a full-body suit.[15]

  • Footwear : Closed-toe shoes are mandatory in the laboratory.

The following table summarizes the recommended PPE for various laboratory operations:

Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing (powder) Nitrile glovesChemical splash gogglesIn fume hood; respirator if ventilation is inadequateChemical-resistant lab coat
Preparing Solutions Nitrile gloves (consider double-gloving)Chemical splash goggles and face shieldIn fume hoodChemical-resistant lab coat and apron
Running Reactions Nitrile glovesChemical splash gogglesIn fume hoodChemical-resistant lab coat
Work-up/Purification Nitrile gloves (consider double-gloving)Chemical splash goggles and face shieldIn fume hoodChemical-resistant lab coat and apron

Operational Plan

A comprehensive operational plan includes engineering controls, safe handling procedures, and a clear spill response protocol.

Engineering Controls

The primary engineering control for handling (Z)-isopropyl 3-iodoacrylate is a properly functioning chemical fume hood.[4] This will minimize the inhalation of vapors and contain any potential spills.

Safe Handling Procedures

Adherence to standard safe laboratory practices is crucial.

Step-by-Step Guide for Preparing a Solution:

  • Preparation : Before starting, ensure the fume hood is on and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Weigh the (Z)-isopropyl 3-iodoacrylate in a tared container inside the fume hood.

  • Dissolving : Slowly add the solvent to the container with the acrylate. Use a magnetic stirrer if necessary to aid dissolution.

  • Transfer : Carefully transfer the solution to the reaction vessel or storage container.

  • Cleaning : Clean any spills immediately. Decontaminate all equipment that came into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Spill Response

In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Alert : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain : If it is safe to do so, contain the spill using an appropriate absorbent material, such as a chemical spill kit designed for organic solvents.[5]

  • Clean-up : Wearing appropriate PPE, carefully clean up the absorbed material.

  • Dispose : Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[5]

  • Ventilate : Ensure the area is well-ventilated to disperse any remaining vapors.

Below is a flowchart for the spill response procedure:

SpillResponse Start Spill Occurs Alert Alert Personnel in the Area Start->Alert Assess Assess the Spill (Size, Location, Hazards) Alert->Assess IsMajorSpill Major Spill? Assess->IsMajorSpill Evacuate Evacuate the Area Call Emergency Response IsMajorSpill->Evacuate Yes IsSafe Safe to Clean Up? IsMajorSpill->IsSafe No End End Evacuate->End IsSafe->Evacuate No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) IsSafe->DonPPE Yes Contain Contain the Spill (Use Absorbent Material) DonPPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Dispose Dispose of Contaminated Waste in a Sealed Container Cleanup->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Decontaminate->End

Caption: Spill Response Workflow

Disposal Plan

Proper disposal of (Z)-isopropyl 3-iodoacrylate and any contaminated materials is essential to protect human health and the environment.

As a halogenated organic compound, waste containing (Z)-isopropyl 3-iodoacrylate must be segregated from non-halogenated waste streams.[16][17][18][19][20]

Disposal Procedures:

  • Waste Collection : Collect all waste containing (Z)-isopropyl 3-iodoacrylate in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and kept closed when not in use.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(Z)-isopropyl 3-iodoacrylate".

  • Contaminated PPE : All disposable PPE that has come into contact with the chemical, such as gloves and wipes, should be placed in the designated hazardous waste container.

  • Disposal Vendor : Follow your institution's guidelines for the final disposal of hazardous waste through a licensed disposal company.

Below is a diagram illustrating the PPE donning and doffing sequence:

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Conclusion

Safe handling of (Z)-isopropyl 3-iodoacrylate is achievable through a thorough understanding of its potential hazards and the diligent implementation of appropriate safety protocols. This includes the consistent use of recommended personal protective equipment, adherence to safe operational plans, and proper disposal of all chemical waste. By prioritizing safety at every step, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • 5 Essential Safety Tips for Working with Acrylic. (2023, June 17).
  • 10 Acrylic Plastic Safety Tips To Know. (2024, May 7).
  • Safe Handling Guide UV curable materials - Tech-Labs.
  • Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals.
  • SAFE TRANSPORT OF ACRYLATES. (2012, July 5).
  • isopropyl (Z)-3-iodoacrylate | CAS: 1333154-26-9 | Chemical Product - Finetech Industry.
  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision - Open Academic Journals Index. (2024, October 29).
  • Iodine-125 Handling Precautions.
  • Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc.
  • Safety Data Sheet: Iodine - Carl ROTH.
  • Understanding Respirators With Organic Vapor Cartridges - PK Safety Supply. (2024, September 16).
  • 7.2 Organic Solvents - Environment, Health and Safety.
  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach - Environmental Health Engineering And Management Journal. (2024, December 25).
  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach | Request PDF - ResearchGate.
  • Solvent Respiratory Protection | Protective Masks Direct. (2021, August 27).
  • Safe Handling of Radioiodinated Solutions - Journal of Nuclear Medicine Technology.
  • hazardous waste segregation.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, March 1).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Iodine - Hazardous Substance Fact Sheet.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25).
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • SAFETY DATA SHEET - ChemCentral.com. (2017, August 8).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
  • Hazardous Waste Guide - UTIA Safety Office.
  • Halogenated Solvents.
  • Glove Compatibility - CP Lab Safety.
  • 1333154-26-9|Isopropyl (Z)-3-iodoacrylate|BLD Pharm.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M.
  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety.
  • Glove Guide - Chemical Compatibility - myUSF.
  • VWR® gloves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.